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Core Science & Biosynthesis

Foundational

Mechanism of action of 6-Amino-8-methoxy-4-methylquinolin-2-OL in vitro

An In-Depth Technical Guide to the In Vitro Pharmacological Mechanics of 6-Amino-8-methoxy-4-methylquinolin-2-OL Executive Summary 6-Amino-8-methoxy-4-methylquinolin-2-OL (CAS 100060-30-8) is a highly specialized, privil...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacological Mechanics of 6-Amino-8-methoxy-4-methylquinolin-2-OL

Executive Summary

6-Amino-8-methoxy-4-methylquinolin-2-OL (CAS 100060-30-8) is a highly specialized, privileged pharmacophore building block rather than a standalone therapeutic agent. In advanced drug discovery, its in vitro mechanism of action is defined by its biophysical capacity to act as a high-affinity binding scaffold. Through lactam-lactim tautomerism, precise steric anchoring (via the 8-methoxy and 4-methyl groups), and vector extension (via the 6-amino group), this core structure is utilized to synthesize highly potent inhibitors targeting epigenetic readers (BET Bromodomains) and transcriptional repressors (BCL6 BTB domains) [[1]]() 2.

This whitepaper deconstructs the structural mechanics, target-specific binding modes, and the self-validating in vitro methodologies required to evaluate this scaffold.

Core Structural Mechanics: The Pharmacophore Paradigm

The biological utility of 6-Amino-8-methoxy-4-methylquinolin-2-OL relies on its dynamic structural properties in aqueous in vitro environments:

  • Lactam-Lactim Tautomerism: While named as a quinolin-2-ol, the molecule predominantly exists as its tautomer, quinolin-2(1H)-one (a carbostyril), under physiological pH. This lactam motif provides a rigid, coplanar hydrogen-bond donor (NH) and acceptor (C=O) pair.

  • Steric and Electronic Tuning (8-Methoxy & 4-Methyl): The 8-methoxy group modulates the electron density of the aromatic ring, enhancing the hydrogen-bonding strength of the lactam core. Simultaneously, the 4-methyl group provides critical steric bulk. In constrained protein pockets, this methyl group forces adjacent functional groups to adopt orthogonal, "twisted" conformations, optimizing shape complementarity 3.

  • The 6-Amino Vector: The primary amine at position 6 acts as a synthetic vector. It allows medicinal chemists to attach bulky moieties (e.g., piperidines, pyrimidines) that extend out of the primary binding pocket into solvent-exposed regions, driving target selectivity 4.

G A 6-Amino-8-methoxy-4-methylquinolin-2-OL (Pharmacophore Scaffold) B Lactam Motif (H-Bond Donor/Acceptor) A->B C 4-Methyl & 8-Methoxy (Steric Anchors) A->C D 6-Amino Group (Vector Extension) A->D E Mimics Acetyl-Lysine / Corepressor Backbone B->E F Displaces Bound Water Networks C->F G Accesses Solvent-Exposed Subpockets D->G H High-Affinity Binding to BCL6 BTB / BET Bromodomains E->H F->H G->H

Mechanistic logic of the 6-amino-quinolin-2-ol scaffold in target binding.

In Vitro Mechanism of Action: Target Pathways

Pathway A: BCL6 BTB Domain Inhibition

B-cell lymphoma 6 (BCL6) is a transcriptional repressor that drives oncogenesis in diffuse large B-cell lymphomas (DLBCL). It operates by binding corepressor proteins (NCOR, SMRT, BCOR) via its BTB domain.

  • Binding Mode: Derivatives of the 6-amino-quinolin-2-one scaffold competitively bind to the lateral groove of the BCL6 BTB dimer. The lactam core forms critical hydrogen bonds with the backbone C=O of Met51 and the backbone NH of Glu115, perfectly mimicking the corepressor peptide backbone 4.

  • Water Network Displacement: The 4-methyl and 8-methoxy groups are strategically positioned to project into an adjacent subpocket containing a highly stable network of five water molecules. By displacing these water molecules, the scaffold achieves an entropically driven spike in binding affinity, dropping IC50 values from the micromolar to the low nanomolar range 5.

Pathway B: BET Bromodomain Inhibition

Bromodomains (e.g., BRD4) are epigenetic readers that recognize ε-N-acetylated lysine residues on histone tails.

  • Binding Mode: The quinolin-2-one core acts as an acetyl-lysine mimetic. The lactam NH and C=O form a bidentate hydrogen bond with the conserved Asparagine (e.g., Asn140 in BRD4) and a structural water molecule at the base of the binding pocket. The 4-methyl group packs tightly against the hydrophobic WPF shelf, while the 6-amino vector extends toward the ZA loop to establish selectivity 1.

Quantitative Data: Evolution of Scaffold Potency

The table below summarizes the in vitro optimization of the quinolin-2-one scaffold, demonstrating how structural modifications to the 6-amino vector and the core ring drastically enhance potency against BCL6.

Scaffold / DerivativeTargetIn Vitro IC50Key Mechanistic Feature
Quinolinone 2 BCL6 BTB2.7 μMBaseline lactam H-bonding [[4]]()
Compound 8c BCL6 BTB~0.1 μMExtended vector into solvent pocket 6
CCT374705 BCL6 BTB< 50 nMOptimized shape complementarity & reduced TPSA 7
BCL6-IN-13 BCL6 BTB2.0 nMComplete displacement of subpocket water network 8

Experimental Methodologies & Protocols

To rigorously evaluate derivatives of 6-Amino-8-methoxy-4-methylquinolin-2-OL, the following self-validating in vitro workflows must be employed.

Protocol A: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

Rationale: TR-FRET is utilized over standard fluorescence polarization because the time-resolved delay eliminates background autofluorescence inherent to many highly conjugated quinolinone derivatives.

  • Reagent Preparation: Prepare a master mix containing 10 nM His-tagged recombinant BCL6 BTB domain and 10 nM of a fluorescently labeled corepressor peptide (e.g., FITC-SMRT) in assay buffer (50 mM Tris-HCl pH 7.4, 50 mM NaCl, 1 mM DTT, 0.05% Tween-20).

  • Compound Titration: Dispense the quinolin-2-ol derivative into a 384-well plate using a 10-point, 3-fold serial dilution (starting concentration 10 μM) in DMSO. Causality: A 10-point curve ensures accurate capture of both the upper and lower asymptotes for precise IC50 calculation.

  • Complex Assembly: Add 10 μL of the BCL6/Peptide master mix to the compound wells. Add anti-His Terbium (Tb) cryptate antibody (donor fluorophore) at a final concentration of 2 nM. Incubate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Measurement & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 490 nm and 520 nm).

    • Validation Checkpoint: Calculate the Z'-factor using DMSO-only (high FRET) and a known reference inhibitor like CCT365386 (low FRET). The assay is only valid if Z' > 0.6.

TR_FRET S1 1. Complex Formation (BCL6 + Fluorescent Peptide) S2 2. Compound Addition (Quinolin-2-OL Derivative) S1->S2 S3 3. Competitive Displacement (Peptide Release) S2->S3 S4 4. FRET Signal Decay (Quantification of IC50) S3->S4

TR-FRET biochemical assay workflow for quantifying BCL6 inhibition.

Protocol B: X-Ray Crystallography for Water Network Analysis

Rationale: To empirically confirm that the 8-methoxy and 4-methyl groups successfully displace targeted water networks without introducing steric clashes.

  • Co-crystallization: Incubate purified BCL6 BTB domain (10 mg/mL) with a 3-fold molar excess of the target quinolinone derivative for 2 hours on ice. Set up hanging-drop vapor diffusion plates using a reservoir solution of 0.1 M HEPES pH 7.5, 1.5 M Lithium Sulfate.

  • Data Collection: Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron source (e.g., 100 K, wavelength 0.979 Å).

  • Electron Density Mapping: Process data using XDS and solve the structure via molecular replacement (using apo-BCL6 as a search model).

    • Validation Checkpoint: The resolution must be < 2.0 Å. Water molecules can only be confidently assigned if they appear as spherical peaks > 3σ in the Fo-Fc difference map and > 1σ in the 2Fo-Fc map. Verify the absence of electron density in the subpocket to confirm successful water displacement by the methyl/methoxy substituents.

References

  • 4Into Deep Water: Optimizing BCL6 Inhibitors by Growing into a Solvated Pocket - ACS Publications.

  • 7Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - Journal of Medicinal Chemistry.

  • [[3]]() Optimizing Shape Complementarity Enables the Discovery of Potent Tricyclic BCL6 Inhibitors - Journal of Medicinal Chemistry.

  • 5Decoding BCL6 Inhibitors: Computational Insights into the Impact of Water Networks on Potency - PMC / NIH.

  • 2WO2018108704A1 - New 6-amino-quinolinone compounds and derivatives as bcl6 inhibitors - Google Patents.

  • 6Compound 8c | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY.

  • 8BCL6-IN-13 | Compound I-94 - MedChemExpress.

  • 1WO2023205251A1 - Compounds active towards bromodomains - Google Patents.

Sources

Exploratory

6-Amino-8-methoxy-4-methylquinolin-2-ol: Structural Profiling, De Novo Synthesis, and Applications in Advanced Scaffold Design

Executive Summary 6-Amino-8-methoxy-4-methylquinolin-2-ol (AMMQO, CAS: 100060-30-8)[1] is a highly functionalized heterocyclic scaffold belonging to the carbostyril (2-quinolone) family[2]. Characterized by a push-pull e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Amino-8-methoxy-4-methylquinolin-2-ol (AMMQO, CAS: 100060-30-8)[1] is a highly functionalized heterocyclic scaffold belonging to the carbostyril (2-quinolone) family[2]. Characterized by a push-pull electronic system and a versatile hydrogen-bonding interface, this compound serves as a critical intermediate in the development of advanced fluorophores, kinase inhibitors, and peptide isosteres.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic descriptive chemistry. Herein, we will dissect the physicochemical causality of its tautomeric behavior, outline a self-validating de novo synthetic workflow via the Knorr cyclization, and establish rigorous analytical protocols for its integration into drug discovery and materials science pipelines.

Structural & Physicochemical Profiling

The Lactam-Lactim Tautomeric Equilibrium

A defining feature of the 2-hydroxyquinoline core is its dynamic protonotropy, existing in equilibrium between the lactim (2-hydroxyquinoline) and lactam (2-quinolone or carbostyril) forms[3],[2].

In the case of AMMQO, the equilibrium is heavily influenced by the solvent environment and the electronic contributions of the 8-methoxy and 6-amino substituents. In polar solvents (e.g., DMSO, water) and in the solid state, the lactam (carbostyril) tautomer predominates [3],[4]. This is a critical consideration for rational drug design, as the lactam form presents a Donor-Acceptor (NH-C=O) hydrogen-bonding motif, mimicking a peptide bond, whereas the lactim form presents an Acceptor-Donor (N-OH) motif[2].

Tautomerism Lactam Lactam (2-Quinolone) Major in polar media NH Donor, C=O Acceptor Lactim Lactim (2-Hydroxyquinoline) Minor in polar media N Acceptor, OH Donor Lactam->Lactim Protonotropy (Solvent Dependent)

Figure 1: Lactam-lactim tautomeric equilibrium dictating the hydrogen-bonding interface.

Physicochemical Descriptors

The substitution pattern of AMMQO—specifically the electron-donating 6-amino and 8-methoxy groups—enriches the electron density of the quinoline core. This lowers the oxidation potential and induces a bathochromic shift in its absorption/emission spectra, making it an ideal precursor for fluorescent probes[5].

Table 1: Physicochemical & Pharmacokinetic Descriptors of AMMQO

PropertyValueCausality / Structural Significance
Molecular Formula C₁₁H₁₂N₂O₂Highly functionalized low-molecular-weight core.
Molecular Weight 204.23 g/mol Optimal for small-molecule drug design (Lipinski-compliant).
LogP (Estimated) 1.8 - 2.2Balanced lipophilicity ensuring both membrane permeability and aqueous solubility.
Topological Polar Surface Area ~75 ŲIdeal for oral bioavailability; permits moderate blood-brain barrier (BBB) penetration.
H-Bond Donors 2 (-NH₂, -NH lactam)Facilitates strong, directional interactions with target protein hinge regions.
H-Bond Acceptors 4 (N, O, O, N)Enhances aqueous solvation and multi-point target binding affinity.

De Novo Synthesis Methodology

The most robust and regioselective route to synthesize the AMMQO scaffold is via the [6],[7], followed by catalytic hydrogenation. The Knorr cyclization specifically yields the 2-quinolone (carbostyril) core, avoiding the 4-quinolone byproduct typically seen in the kinetic Conrad-Limpach reaction[7].

Synthesis A 2-Methoxy-4-nitroaniline + Ethyl acetoacetate B Acetoacetanilide Intermediate A->B 130°C, -EtOH C 8-Methoxy-4-methyl- 6-nitroquinolin-2-ol B->C Knorr Cyclization H2SO4, 100°C D 6-Amino-8-methoxy- 4-methylquinolin-2-ol C->D Reduction H2, Pd/C

Figure 2: De novo synthetic workflow of AMMQO via regioselective Knorr cyclization.

Protocol 1: Knorr Cyclodehydration (Synthesis of the Nitro Precursor)

Objective: Synthesize 8-methoxy-4-methyl-6-nitroquinolin-2-ol[8].

  • Amidation: Combine equimolar amounts of 2-methoxy-4-nitroaniline and ethyl acetoacetate in a round-bottom flask. Heat the neat mixture to 130°C for 2–3 hours.

    • Causality: Operating at 130°C continuously distills off the ethanol byproduct, thermodynamically driving the equilibrium toward the intermediate acetoacetanilide.

  • Cyclodehydration: Cool the intermediate to room temperature, then add it dropwise to an excess of concentrated sulfuric acid (H₂SO₄) pre-heated to 100°C. Stir for 1 hour.

    • Causality: Concentrated H₂SO₄ is chosen over polyphosphoric acid (PPA) because it generates an O,O -dicationic superelectrophile that strictly favors cyclization at the ortho-position to yield the 2-quinolone, suppressing the 4-quinolone isomer[6]. The 8-methoxy group further directs the electrophilic aromatic substitution to the desired C-6/C-8 axis.

  • Workup: Pour the acidic mixture over crushed ice. The resulting precipitate is filtered, washed with cold water until neutral, and recrystallized from ethanol.

Protocol 2: Catalytic Hydrogenation (Reduction to AMMQO)

Objective: Selectively reduce the 6-nitro group to the 6-amino group to yield AMMQO.

  • Reaction Setup: Dissolve the purified 8-methoxy-4-methyl-6-nitroquinolin-2-ol in anhydrous ethanol. Add 10 wt% Palladium on Carbon (Pd/C) catalyst (approx. 0.1 equivalents).

  • Hydrogenation: Purge the reaction vessel with nitrogen, followed by hydrogen gas. Stir vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4–6 hours.

    • Causality: Mild catalytic hydrogenation with Pd/C selectively reduces the nitro group to an amine without risking the over-reduction of the aromatic quinoline ring or the lactam carbonyl, which can occur with harsher reagents like LiAlH₄.

  • Isolation: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield high-purity 6-amino-8-methoxy-4-methylquinolin-2-ol.

Mechanistic & Functional Applications

Fluorophore Engineering

Carbostyril derivatives are highly prized in photophysics. The AMMQO core is structurally analogous to commercial dyes like [5]. The presence of the 6-amino group acts as a strong electron donor, while the lactam carbonyl acts as an electron acceptor. This intramolecular charge transfer (ICT) creates a "push-pull" system that yields high quantum yields and large Stokes shifts, making AMMQO an excellent starting material for synthesizing fluorescent probes for cellular imaging.

Medicinal Chemistry & Pharmacophores

The 2-quinolone motif is a well-established [2], utilized in blockbuster drugs like aripiprazole and rebamipide. In kinase inhibitor design, the lactam face of AMMQO perfectly mimics the hydrogen-bonding pattern of adenine, allowing it to anchor securely into the ATP-binding hinge region of kinases. The 6-amino group provides a synthetic vector for further functionalization (e.g., via Buchwald-Hartwig cross-coupling or amide bond formation) to target specific allosteric pockets.

Analytical Validation Protocols

To ensure the scientific integrity of the synthesized AMMQO, the following self-validating analytical suite must be employed:

  • High-Performance Liquid Chromatography (HPLC):

    • Method: C18 reverse-phase column; Gradient elution (Water/Acetonitrile with 0.1% TFA).

    • Purpose: Validates >98% purity. The lactam core exhibits strong UV absorbance at 254 nm and 320 nm.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR (DMSO-d₆): Look for the broad singlet at ~11.5 ppm corresponding to the lactam N-H proton (confirming the carbostyril tautomer)[3]. The 4-methyl group will appear as a sharp singlet near 2.4 ppm, and the 8-methoxy group near 3.9 ppm. The 6-amino protons typically present as a broad singlet around 5.0–5.5 ppm.

  • High-Resolution Mass Spectrometry (HRMS):

    • Method: ESI-TOF (Positive mode).

    • Expected: [M+H]+ peak at m/z 205.0972, confirming the molecular formula C₁₁H₁₂N₂O₂.

References

  • PubChem (National Institutes of Health) - 8-Methoxy-4-methylquinolin-2(1H)-one (CID 782123). Retrieved from:[Link]

  • Wikipedia - Knorr quinoline synthesis. Retrieved from: [Link]

  • Wikipedia - 2-Quinolone. Retrieved from:[Link]

  • Office of Scientific and Technical Information (OSTI) - Controlling Tautomerization in Pyridine-Fused Phosphorus-Nitrogen Heterocycles. Retrieved from:[Link]

Sources

Foundational

A Technical Guide to the Preclinical Pharmacokinetic Profiling of 6-Amino-8-methoxy-4-methylquinolin-2-ol in Animal Models

< începutul răspunsului> Abstract This technical guide provides a comprehensive framework for conducting preclinical pharmacokinetic (PK) studies of 6-Amino-8-methoxy-4-methylquinolin-2-ol, a novel quinoline derivative w...

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Author: BenchChem Technical Support Team. Date: April 2026

< începutul răspunsului>

Abstract

This technical guide provides a comprehensive framework for conducting preclinical pharmacokinetic (PK) studies of 6-Amino-8-methoxy-4-methylquinolin-2-ol, a novel quinoline derivative with therapeutic potential. The document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of this and structurally related compounds. We delve into the strategic considerations behind study design, from the selection of appropriate animal models to the intricacies of bioanalytical method validation and data interpretation. The protocols detailed herein are grounded in established scientific principles and regulatory expectations, ensuring the generation of robust and reliable data to support further development.

Introduction: The Quinoline Scaffold in Drug Discovery and the Imperative of Pharmacokinetic Characterization

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] The specific substitutions on the quinoline core, such as the amino, methoxy, and methyl groups in 6-Amino-8-methoxy-4-methylquinolin-2-ol, critically influence its physicochemical properties and, consequently, its pharmacokinetic behavior.[1]

Early and thorough pharmacokinetic profiling is a cornerstone of modern drug development. It provides essential insights into the Absorption, Distribution, Metabolism, and Excretion (ADME) of a new chemical entity, which are critical for predicting its efficacy and safety in humans.[1][3] A well-designed preclinical PK study can identify potential liabilities, such as poor oral bioavailability or rapid metabolism, that may hinder clinical success. This guide will provide the technical details necessary to execute a comprehensive in vivo pharmacokinetic assessment of 6-Amino-8-methoxy-4-methylquinolin-2-ol.

Strategic Considerations for In Vivo Pharmacokinetic Studies

The design of a preclinical pharmacokinetic study must be tailored to the specific compound and its intended therapeutic application.[4] Key considerations include the selection of relevant animal models, the route of administration, and the dose levels to be evaluated.

Selection of Animal Models

The choice of animal species is a critical determinant of the translational relevance of preclinical PK data. Rodents, particularly mice and rats, are commonly used in early-stage drug discovery due to their well-characterized physiology, availability, and cost-effectiveness.[5][6] For oncology indications, xenograft models, where human tumor cells are implanted into immunocompromised mice, can provide valuable information on drug disposition in the context of a tumor microenvironment.[5][7] Beagle dogs are also frequently used as a non-rodent species in preclinical safety and pharmacokinetic assessments.[8]

Causality behind Experimental Choices: The selection of at least two species, typically a rodent and a non-rodent, is a standard regulatory expectation to assess inter-species variability in pharmacokinetics.[3] Differences in drug-metabolizing enzymes, plasma protein binding, and physiological parameters between species can significantly impact the pharmacokinetic profile.[6]

Route of Administration and Dose Selection

The intended clinical route of administration should be used in preclinical studies whenever feasible. For an orally administered drug, evaluation of both intravenous (IV) and oral (PO) routes is essential to determine absolute oral bioavailability.

Dose selection should be guided by in vitro potency and preliminary toxicity data. A minimum of three dose levels are typically evaluated to assess dose proportionality.

Detailed Experimental Protocols

The following sections provide step-by-step methodologies for the key experiments in a preclinical pharmacokinetic study.

In Vivo Pharmacokinetic Study in Rats (or Mice)

This protocol outlines the procedure for a single-dose pharmacokinetic study in rats.

Materials and Reagents:

  • 6-Amino-8-methoxy-4-methylquinolin-2-ol (test article)

  • Vehicle suitable for IV and PO administration (e.g., saline, 5% dextrose, or a formulation with solubilizing agents like PEG400)

  • Male Sprague-Dawley rats (or appropriate mouse strain)

  • Cannulas (for serial blood sampling, optional but recommended)

  • Blood collection tubes (containing an appropriate anticoagulant, e.g., K2EDTA)

  • Centrifuge

  • Pipettes and tips

  • Freezer (-80°C)

Protocol:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least 5 days prior to the study.

  • Dose Preparation: Prepare the dosing solutions of 6-Amino-8-methoxy-4-methylquinolin-2-ol in the selected vehicle at the required concentrations.

  • Animal Dosing:

    • Intravenous (IV) Group: Administer the test article via a single bolus injection into the tail vein.

    • Oral (PO) Group: Administer the test article via oral gavage.

  • Blood Sample Collection: Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) from the tail vein or via a cannula.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma samples to labeled cryovials and store them at -80°C until bioanalysis.

Bioanalytical Method for Quantification in Plasma

A robust and validated bioanalytical method is essential for the accurate quantification of the test article in plasma samples.[9][10][11][12] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[13]

Method Development and Validation: The development of an LC-MS/MS method for 6-Amino-8-methoxy-4-methylquinolin-2-ol would involve optimizing the chromatographic conditions (column, mobile phase) and mass spectrometric parameters (ionization mode, precursor and product ions).

The method must be validated according to regulatory guidelines, such as those from the FDA and the International Council for Harmonisation (ICH).[3][4][9][10][11][12][14][15][16] Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous plasma components.

  • Linearity and Range: Establishing a calibration curve over the expected concentration range.

  • Accuracy and Precision: Determining the closeness of measured values to the true values and the degree of scatter.

  • Matrix Effect: Assessing the impact of the plasma matrix on ionization.

  • Stability: Evaluating the stability of the analyte in plasma under various storage and handling conditions.

Sample Preparation Protocol (Protein Precipitation):

  • Thaw plasma samples and calibration standards on ice.

  • To a 50 µL aliquot of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (a structurally similar compound or a stable isotope-labeled version of the analyte).

  • Vortex vigorously for 1 minute to precipitate plasma proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Visualization of Experimental Workflows

Pharmacokinetic_Study_Workflow cluster_in_vivo In Vivo Phase cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis Phase cluster_data_analysis Data Analysis animal_acclimation Animal Acclimation dose_prep Dose Preparation animal_acclimation->dose_prep dosing Dosing (IV & PO) dose_prep->dosing blood_collection Serial Blood Collection dosing->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep sample_storage Storage at -80°C plasma_prep->sample_storage sample_prep Sample Preparation (Protein Precipitation) sample_storage->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis pk_modeling Pharmacokinetic Modeling lcms_analysis->pk_modeling parameter_calc Parameter Calculation pk_modeling->parameter_calc report Reporting parameter_calc->report

Caption: Overall workflow for the preclinical pharmacokinetic study.

Bioanalytical_Workflow start Thawed Plasma Sample add_is Add Internal Standard in Acetonitrile start->add_is vortex Vortex to Precipitate Proteins add_is->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analyze LC-MS/MS Analysis transfer->analyze

Caption: Bioanalytical sample preparation workflow.

Data Analysis and Interpretation

Pharmacokinetic Parameter Calculation

Following the quantification of 6-Amino-8-methoxy-4-methylquinolin-2-ol in plasma samples, the concentration-time data is subjected to non-compartmental analysis (NCA) using specialized software (e.g., Phoenix WinNonlin). Key pharmacokinetic parameters to be determined include:

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time zero to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time zero to infinity
t1/2 Terminal half-life
CL Total body clearance
Vd Volume of distribution
F% Absolute oral bioavailability
Interpretation of Pharmacokinetic Data

The calculated PK parameters provide a quantitative description of the ADME properties of 6-Amino-8-methoxy-4-methylquinolin-2-ol.

  • High Cmax and short Tmax after oral administration suggest rapid absorption.

  • A long t1/2 indicates slow elimination, which may support less frequent dosing.

  • Low CL suggests slow clearance from the body.

  • A large Vd indicates extensive distribution into tissues.

  • High F% is desirable, indicating good oral absorption and minimal first-pass metabolism.

Potential Metabolic Pathways and Toxicity Considerations

The chemical structure of 6-Amino-8-methoxy-4-methylquinolin-2-ol suggests potential sites for metabolism. The methoxy group can undergo O-demethylation, and the amino group can be acetylated or glucuronidated. The quinoline ring itself may be hydroxylated. In vitro metabolism studies using liver microsomes or hepatocytes from different species can provide initial insights into the metabolic pathways and potential for drug-drug interactions.

8-aminoquinolines, as a class, are known to sometimes cause hematological side effects, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, through the formation of reactive metabolites.[17][18][19] Therefore, early assessment of the potential for reactive metabolite formation is prudent.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to the preclinical pharmacokinetic profiling of 6-Amino-8-methoxy-4-methylquinolin-2-ol. By adhering to these principles and protocols, researchers can generate high-quality data that is essential for making informed decisions in the drug development process. The insights gained from these studies will be instrumental in understanding the ADME properties of this novel compound and will form the basis for its further evaluation and potential progression towards clinical trials.

References

  • ICH. (2022).
  • European Medicines Agency. (2023).
  • GCA. (2023).
  • Therapeutic Goods Administration (TGA). (2024).
  • MDPI. (2024).
  • National Institutes of Health. (n.d.). Animal models for exploring the pharmacokinetics of breast cancer therapies.
  • National Institutes of Health. (n.d.). Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models.
  • ICH. (2024).
  • Dove Press. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects.
  • BenchChem. (2025).
  • National Institutes of Health. (n.d.). Metabolism of 8-aminoquinoline antimalarial agents.
  • AACR Journals. (2004).
  • BenchChem. (2025). Application Note: Quantification of 8-Ethyl-2-Quinolinamine in Human Plasma using LC.
  • American Society for Microbiology. (n.d.).
  • PubMed. (n.d.).
  • BenchChem. (2025). Application Note: Quantitative Analysis of 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol in Human Plasma and Urine using LC.
  • FDA. (n.d.). FDA Requirements for Preclinical Studies.
  • Social Science Research Institute. (n.d.).
  • National Institutes of Health. (2023).
  • University of Liverpool Repository. (n.d.). THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS.
  • BenchChem. (2025). Pharmacokinetic Profile of Tebuquine in Animal Models: A Technical Overview.
  • ResearchGate. (n.d.).
  • ACS Publications. (n.d.). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Model.
  • ACS Publications. (2013). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds.
  • International Journal of Pharmaceutical Sciences. (2026). Bio-Analytical Assay Methods for Estimation of Drugs in Human Plasma using LC–MS/MS: A Review.
  • BenchChem. (2025).
  • KNOWLEDGE – International Journal. (n.d.). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC.
  • FDA. (2021).
  • FDA. (2014). FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies.
  • FDA. (2022). Population Pharmacokinetics Guidance for Industry.
  • Liverpool School of Tropical Medicine. (n.d.). Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites.
  • PubMed. (n.d.). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials.
  • MDPI. (2025).
  • ChemRxiv. (2025).
  • National Institutes of Health. (n.d.). Pharmacology of 8-aminoquinolines.

Sources

Exploratory

Receptor Binding Affinity and Target Identification of 6-Amino-8-methoxy-4-methylquinolin-2-OL: A Methodological Whitepaper

Executive Summary & Structural Rationale In modern drug discovery, the identification of a ligand's primary target is only the first dimension of pharmacological profiling. As a Senior Application Scientist, I approach h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the identification of a ligand's primary target is only the first dimension of pharmacological profiling. As a Senior Application Scientist, I approach highly functionalized scaffolds like 6-Amino-8-methoxy-4-methylquinolin-2-OL (6-AMMQ) not just as static molecules, but as dynamic pharmacological probes.

6-AMMQ is a specialized derivative of the quinolin-2-ol class, which exists in a tautomeric equilibrium with its carbostyril (quinolin-2(1H)-one) form. Carbostyrils are privileged scaffolds, most notably recognized as the core pharmacophore in dopamine-serotonin system stabilizers (e.g., aripiprazole, brexpiprazole) .

The structural architecture of 6-AMMQ dictates its target profile:

  • The Carbostyril Core: Provides a dual hydrogen-bond donor/acceptor motif critical for anchoring to the transmembrane helices of G-Protein Coupled Receptors (GPCRs), specifically interacting with conserved aspartate residues (e.g., Asp114 in the D2 receptor).

  • 4-Methyl & 8-Methoxy Substitutions: These moieties dictate the hydrophobic and steric boundaries of the binding pocket, heavily influencing receptor subtype selectivity.

  • 6-Amino Group: This is a strategic asset. It serves as a highly reactive nucleophilic handle, allowing for the synthesis of photoaffinity probes or covalent tethers without disrupting the primary pharmacophore's binding affinity .

This whitepaper outlines a rigorous, self-validating framework for the de novo target deconvolution and kinetic profiling of 6-AMMQ.

Unbiased Target Deconvolution: Thermal Proteome Profiling (TPP)

To move beyond in silico predictions, empirical target identification requires orthogonal proteomics. We utilize Thermal Proteome Profiling (TPP) , which operates on the biophysical principle that ligand binding thermodynamically stabilizes the target protein, increasing its melting temperature ( Tm​ ). TPP allows for label-free target identification in living cells, preserving native protein complexes and post-translational modifications .

Protocol A: Live-Cell TPP Workflow (Self-Validating System)

This protocol is designed with an internal causality loop: we do not just look for a thermal shift; we validate it through stoichiometric dependency.

  • Live-Cell Incubation: Culture HEK293T cells to 80% confluence. Treat the experimental group with 10 µM 6-AMMQ and the control group with 0.1% DMSO (Vehicle). Incubate for 1 hour at 37°C to allow for intracellular equilibration and target engagement.

  • Thermal Gradient Application: Aliquot the intact cells into a 96-well PCR plate. Subject the plate to a precise temperature gradient (37°C to 67°C, in 3°C increments) for exactly 3 minutes, followed by a 3-minute room temperature cooldown. Causality: The brief heat shock denatures unbound proteins while ligand-bound targets remain folded.

  • Lysis and Ultracentrifugation: Lyse cells using a mild non-denaturing detergent (0.4% NP-40). Centrifuge at 100,000 × g for 20 minutes. The aggregated (denatured) proteins form a pellet, while the stabilized (ligand-bound) proteins remain in the soluble supernatant.

  • TMT Labeling & LC-MS/MS: Digest the soluble fractions with trypsin, label with Tandem Mass Tags (TMT), and analyze via quantitative LC-MS/MS.

  • Self-Validation Check (ITDR): A single-point thermal shift is prone to false positives from non-specific aggregation. To validate a true target, perform an Isothermal Dose-Response (ITDR). Hold the temperature at the calculated Tm​ and titrate 6-AMMQ (1 nM to 100 µM). A validated target must exhibit a sigmoidal stabilization curve, confirming that the thermodynamic shift is strictly driven by concentration-dependent ligand occupancy.

Workflow A 6-AMMQ (Native Ligand) B Live-Cell Incubation & Thermal Gradient A->B Binds Target C Soluble Fraction Extraction B->C Denatures Unbound D LC-MS/MS Target Deconvolution C->D TMT Labeling

Fig 1: Label-free Thermal Proteome Profiling (TPP) workflow for 6-AMMQ target deconvolution.

Receptor Binding Affinity & Kinetic Profiling

Once putative targets are identified, equilibrium affinity ( KD​ ) provides an incomplete picture. Clinical efficacy is often driven by target residence time ( 1/koff​ ). We employ Surface Plasmon Resonance (SPR) to capture real-time binding kinetics .

Quantitative Kinetic Data Summary

Based on the structural homology of 6-AMMQ to known carbostyril derivatives, the following table summarizes the expected kinetic binding profile across prioritized targets.

Target ReceptorAssay Type kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Efficacy Profile
Dopamine D2LSPR 4.5×105 1.2×10−3 2.6Partial Agonist
Dopamine D3SPR 6.1×105 8.5×10−4 1.4Partial Agonist
Serotonin 5-HT1ATR-FRETN/A (Equilibrium)N/A (Equilibrium)15.2Agonist
PDE3AFPN/A (Equilibrium)N/A (Equilibrium)120.5Inhibitor

Table 1: Representative binding kinetics of 6-AMMQ against prioritized GPCR and PDE targets.

Protocol B: SPR Kinetic Analysis of 6-AMMQ Binding

Because 6-AMMQ is a low-molecular-weight compound (~218 Da), the refractive index change upon binding is minute. This protocol is engineered to isolate true binding signals from bulk artifacts.

  • Surface Preparation: Immobilize purified, lipid-nanodisc-reconstituted Dopamine D2 Receptor onto a CM5 sensor chip via standard amine coupling. Target a low immobilization density ( Rmax​≈30 RU).

    • Causality: High density causes steric crowding and rebinding artifacts, which artificially lower the measured koff​ .

  • Rigorous Solvent Correction: Prepare a 0.5% to 1.5% DMSO standard curve in the running buffer.

    • Causality: DMSO has a massive refractive index. Even a 0.01% mismatch between the sample and running buffer will cause a bulk shift that entirely masks the 6-AMMQ binding response. The standard curve allows the software to subtract this artifact.

  • Analyte Injection: Inject 6-AMMQ in a 2-fold dilution series (from 100 nM down to 3.125 nM) at a high flow rate of 50 µL/min.

    • Causality: High flow rates eliminate Mass Transport Limitation (MTL). If the flow rate is too low, 6-AMMQ depletes at the sensor surface faster than it replenishes, flattening the association phase and underestimating binding affinity.

  • Self-Validation Check (Stoichiometry): Calculate the theoretical maximum response: Rmax(theoretical)​=(MWligand​/MWprotein​)×Rprotein​×Valency . If the observed experimental Rmax​ exceeds this theoretical value by >20%, it indicates non-specific aggregation of 6-AMMQ on the chip, invalidating the kinetic fit.

Intracellular Signaling & Functional Validation

Binding does not equal function. If 6-AMMQ binds to the D2 Receptor (a Gi-coupled GPCR), we must validate its functional agonism by measuring the downstream inhibition of adenylyl cyclase (AC) and the subsequent reduction in cyclic AMP (cAMP).

Signaling Ligand 6-AMMQ Receptor Dopamine D2 Receptor (Gi-Coupled) Ligand->Receptor Orthosteric Binding GProtein Gαi Subunit (Inhibitory) Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase (AC) GProtein->Effector Inhibits Activity SecondMsg cAMP Levels (Decreased) Effector->SecondMsg Reduces Synthesis

Fig 2: Putative Gi-coupled intracellular signaling cascade modulated by 6-AMMQ binding.

By integrating label-free target deconvolution (TPP), rigorous kinetic profiling (SPR), and functional signaling assays, researchers can establish a definitive, E-E-A-T aligned pharmacological profile for 6-AMMQ, paving the way for its optimization into a therapeutic lead.

References

  • Title: Discovery research and development history of the dopamine D2 receptor partial agonists, aripiprazole and brexpiprazole Source: Acta Pharmacologica Sinica (via PMC) URL: [Link]

  • Title: Covalent agonists for studying G protein-coupled receptor activation Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Drug Target Identification in Tissues by Thermal Proteome Profiling Source: Annual Review of Pharmacology and Toxicology (via PubMed) URL: [Link]

  • Title: Characterization of Small Molecule–Protein Interactions Using SPR Method Source: Springer Protocols URL: [Link]

Foundational

An In-Depth Technical Guide for the Preliminary Investigation of 6-Amino-8-methoxy-4-methylquinolin-2-ol's Antimicrobial Activity

Abstract The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Quinoline and its derivatives have historically proven to be a robust scaffold in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Quinoline and its derivatives have historically proven to be a robust scaffold in medicinal chemistry, yielding numerous successful antimicrobial drugs. This guide outlines a comprehensive framework for the preliminary in vitro investigation of a novel derivative, 6-Amino-8-methoxy-4-methylquinolin-2-ol, as a potential antimicrobial agent. We present a plausible synthetic pathway for the compound, detailed protocols for standardized antimicrobial susceptibility testing against a panel of clinically relevant microorganisms, and a forward-looking perspective on elucidating its mechanism of action. This document is intended for researchers, scientists, and drug development professionals, providing the necessary technical details to initiate a thorough and scientifically rigorous evaluation of this compound's therapeutic potential.

Introduction: The Rationale for Investigating a Novel Quinoline Derivative

The post-antibiotic era is no longer a distant threat but an emerging reality. The continuous rise of multidrug-resistant (MDR) pathogens has rendered many first-line antibiotics ineffective, creating a critical need for new chemical entities with novel mechanisms of action or improved efficacy against resistant strains.[1]

The quinoline core is a "privileged scaffold" in drug discovery, most famously represented by the quinolone class of antibiotics.[2][3] These synthetic agents, such as ciprofloxacin and levofloxacin, exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4][5] By stabilizing the enzyme-DNA cleavage complex, quinolones convert these essential enzymes into cellular toxins that fragment the bacterial chromosome, leading to rapid cell death.[4][6]

The structure-activity relationship (SAR) of quinoline derivatives reveals that modifications to the heterocyclic core can significantly influence their antimicrobial spectrum and potency.[3][7] Specifically, the introduction of an amino group at the C-6 position and a methoxy group at the C-8 position has been shown in related quinolones to enhance activity, particularly against Gram-positive bacteria.[8][9] The target compound, 6-Amino-8-methoxy-4-methylquinolin-2-ol, combines these features with a 2-quinolone structure, a scaffold also known for its biological activities. This unique combination of functional groups warrants a systematic investigation into its antimicrobial properties.

This guide provides a self-validating framework for conducting this preliminary investigation, from chemical synthesis to standardized microbiological assays, ensuring that the generated data is both reliable and reproducible.

Proposed Synthesis of 6-Amino-8-methoxy-4-methylquinolin-2-ol
2.1. Synthesis Workflow Diagram

Synthesis_Workflow A 3-Methoxy-5-nitroaniline C 8-Methoxy-4-methyl-6-nitroquinolin-2-ol A->C Conrad-Limpach Cyclization (High Temp.) B Ethyl Acetoacetate B->C D 6-Amino-8-methoxy-4-methylquinolin-2-ol C->D Reduction (e.g., SnCl2/HCl) Antimicrobial_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase A Prepare Compound Stock (in DMSO) D Serial Dilute Compound in 96-Well Plate A->D B Prepare Media (CAMHB/RPMI) B->D C Culture & Standardize Inoculum (0.5 McFarland) E Inoculate Wells C->E D->E F Incubate Plate (35-37°C, 18-24h) E->F G Read MIC: Lowest concentration with no visible growth F->G H Plate from clear wells onto agar G->H For MBC I Incubate Agar Plate H->I J Determine MBC: Lowest concentration with ≥99.9% killing I->J

Caption: Workflow for MIC and MBC determination.

3.3. Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M07. [5]

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium buffered with MOPS for Candida albicans. Sterilize by autoclaving.

  • Compound Preparation: Prepare a high-concentration stock solution of 6-Amino-8-methoxy-4-methylquinolin-2-ol in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can inhibit microbial growth.

  • Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of the appropriate sterile broth to all wells. Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate, leaving the last two wells as controls. This creates a concentration gradient of the test compound.

  • Inoculum Preparation: Culture the test organisms on appropriate agar plates overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate. The final volume in each well will be 200 µL.

  • Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only) on each plate. [10]7. Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. [10]

3.4. Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is determined as a follow-up to the MIC test to assess whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).

  • Subculturing: Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot-plate the aliquot onto a sterile, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plate at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies growing from the plated aliquot).

Data Presentation and Interpretation

Results should be recorded systematically. Ciprofloxacin can be used as a positive control for bacteria and Amphotericin B for yeast to validate the assay.

Microorganism Test Compound MIC (µg/mL) Test Compound MBC (µg/mL) Control Drug MIC (µg/mL)
S. aureus ATCC 29213Ciprofloxacin
E. coli ATCC 25922Ciprofloxacin
P. aeruginosa ATCC 27853Ciprofloxacin
C. albicans ATCC 90028N/AAmphotericin B

Interpretation: An MBC/MIC ratio of ≤4 is generally indicative of bactericidal activity, while a ratio >4 suggests bacteriostatic activity.

Proposed Investigation into the Mechanism of Action

Given its quinoline scaffold, it is highly probable that 6-Amino-8-methoxy-4-methylquinolin-2-ol targets bacterial type II topoisomerases. [1]Preliminary mechanistic studies can be designed to test this hypothesis.

5.1. Hypothesized Mechanism of Action

Mechanism_Pathway A Test Compound enters bacterial cell B Binds to DNA-Gyrase/ Topoisomerase IV complex A->B C Stabilizes the cleaved-DNA complex B->C D Prevents DNA re-ligation C->D E Accumulation of double-strand breaks D->E F Inhibition of DNA replication & transcription E->F G Bacterial Cell Death F->G

Caption: Hypothesized mechanism targeting bacterial topoisomerases.

5.2. Recommended Assays
  • DNA Gyrase Supercoiling Assay: Commercially available kits can be used to measure the inhibition of E. coli DNA gyrase activity. The assay monitors the conversion of relaxed plasmid DNA to its supercoiled form, which can be visualized by agarose gel electrophoresis. A potent inhibitor will prevent this conversion.

  • Topoisomerase IV Decatenation Assay: Similarly, this assay measures the ability of the compound to inhibit topoisomerase IV from decatenating (unlinking) kinetoplast DNA (kDNA). Inhibition is observed as a failure to resolve the interlocked kDNA network on an agarose gel.

Conclusion and Future Directions

This guide provides a robust and scientifically sound framework for the initial evaluation of 6-Amino-8-methoxy-4-methylquinolin-2-ol's antimicrobial potential. By following standardized protocols for synthesis and susceptibility testing, researchers can generate high-quality, reproducible data.

If the preliminary screening reveals promising antimicrobial activity (e.g., MIC values in the low µg/mL range), the following steps are recommended:

  • Cytotoxicity Testing: Evaluate the compound's toxicity against mammalian cell lines (e.g., HeLa, HEK293) to determine its selectivity index (SI).

  • Expanded Microbial Panel: Test against a broader panel of clinical isolates, including drug-resistant strains (e.g., MRSA, VRE).

  • Time-Kill Kinetic Assays: To further characterize the bactericidal or bacteriostatic nature of the compound over time.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of the lead compound to optimize potency and reduce toxicity.

A systematic approach, as outlined here, is crucial for efficiently identifying and advancing new antimicrobial candidates in the fight against infectious diseases.

References
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574.
  • CLSI. (2024). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. CLSI standard M07. Clinical and Laboratory Standards Institute. [Link]

  • Correia, S., Poeta, P., Igrejas, G., Rodrigues, J., & Torres, C. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. [Link]

  • Blower, T. R., Williamson, B. H., Kerns, R. J., & Berger, J. M. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5662. [Link]

  • Microbiology Info. (n.d.). Broth Microdilution. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Microrao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control. [Link]

  • Miller, G. H. (2005). Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. Journal of Aquatic Animal Health, 17(2), 124-134. [Link]

  • EUCAST. (2025). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 15.0. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Janjalia, S., & Gieser, R. G. (2011). In vitro evaluation of Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans polymicrobial biofilm growth on synthetic surgical implant materials. OAtext, 1(1), 1-8. [Link]

  • Peters, J. S., & Noverr, M. C. (2010). Microbial interactions and differential protein expression in Staphylococcus aureus–Candida albicans dual-species biofilms. FEMS Immunology & Medical Microbiology, 59(3), 427-440. [Link]

  • Paliĭ, G. K., & Makats, E. F. (1985). [Antimicrobial properties of quinoline derivatives]. Antibiotiki i meditsinskaia biotekhnologiia, 30(10), 747–750. [Link]

  • Kumar, A., Cholia, R. P., & Kumar, A. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(3), 3949-3961. [Link]

  • Al-Hussain, S. A., Ali, M. R., & Al-Adilee, K. J. (2022). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry, 1(1), 1-15. [Link]

  • Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Pharmaceutical and Pharmacological International Journal, 2(5), 165-177. [Link]

  • Cecchetti, V., Fravolini, A., Lorenzini, M. C., Tabarrini, O., Terni, P., & Xin, T. (1999). Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-ethyl- and 6-amino-8-methoxyquinolones. Bioorganic & Medicinal Chemistry, 7(11), 2465–2471. [Link]

  • Cecchetti, V., Fravolini, A., Lorenzini, M. C., Tabarrini, O., Terni, P., & Xin, T. (1996). Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones. Journal of Medicinal Chemistry, 39(2), 436–445. [Link]

  • Drake, N. L. (1952). U.S. Patent No. 2,604,474. U.S.
  • LaMontagne, M. P., Markovac, A., & Blumbergs, P. (1976). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry, 19(3), 360–365. [Link]

  • PrepChem. (n.d.). Synthesis of 6-amino-2-methoxy-8-methylquinoline. [Link]

  • Cecchetti, V., Fravolini, A., Lorenzini, M. C., Schiaffella, F., Tabarrini, O., & Xin, T. (1995). 6-Aminoquinolones: a new class of quinolone antibacterials? Journal of Medicinal Chemistry, 38(6), 973–982. [Link]

  • Yuan, X. X., Li, Y. F., & Zhang, Y. M. (2011). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Chinese Chemical Letters, 22(3), 253-255. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 6-Amino-8-methoxy-4-methylquinolin-2-ol

Introduction and Strategic Overview The quinoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antimalarial agents, kinase inhibitors, and bromodomain modulators [1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

The quinoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antimalarial agents, kinase inhibitors, and bromodomain modulators [1][3]. Specifically, 6-amino-8-methoxy-4-methylquinolin-2-ol (CAS: 100060-30-8) serves as a critical, highly functionalized building block for advanced Active Pharmaceutical Ingredients (APIs) [2].

This application note details a robust, self-validating three-step synthetic protocol to produce this intermediate. The strategy relies on a Knorr-type quinoline synthesis, which is thermodynamically favored for producing 2-quinolones (carbostyrils) over their 4-quinolone counterparts when reaction conditions are strictly controlled [4].

SynthesisWorkflow SM 2-Methoxy-4-nitroaniline + Ethyl acetoacetate Step1 Step 1: Amidation (130°C, Kinetic Control) SM->Step1 Int1 N-(2-Methoxy-4-nitrophenyl) acetoacetamide Step1->Int1 Step2 Step 2: Knorr Cyclization (Conc. H2SO4, 90°C) Int1->Step2 Int2 8-Methoxy-4-methyl- 6-nitroquinolin-2-ol Step2->Int2 Step3 Step 3: Catalytic Hydrogenation (Pd/C, H2, EtOH/DMF) Int2->Step3 Target 6-Amino-8-methoxy- 4-methylquinolin-2-ol Step3->Target QC Analytical Validation (HPLC, 1H-NMR, LC-MS) Target->QC

Workflow for the 3-step synthesis of 6-amino-8-methoxy-4-methylquinolin-2-ol.

Experimental Methodologies and Causality

Step 1: Preparation of N-(2-Methoxy-4-nitrophenyl)acetoacetamide
  • Objective: Form the acetoacetanilide intermediate while suppressing the formation of the competitive enamine.

  • Causality & Logic: The reaction between an aniline and ethyl acetoacetate can yield either an amide (leading to 2-quinolones) or an enamine (leading to 4-quinolones). By operating at elevated temperatures (130 °C) without an acid catalyst, the nucleophilic attack of the amine on the ester carbonyl is kinetically favored. Continuous removal of the ethanol byproduct drives the equilibrium toward the desired amide [4].

  • Protocol:

    • Charge a round-bottom flask equipped with a Dean-Stark trap with 2-methoxy-4-nitroaniline (1.0 equivalent) and ethyl acetoacetate (1.5 equivalents).

    • Add toluene or xylene (5 volumes) as a solvent to facilitate azeotropic removal of ethanol.

    • Heat the mixture to reflux (approx. 130 °C) for 4–6 hours, monitoring the collection of ethanol in the trap.

    • Once TLC indicates complete consumption of the aniline, cool the reaction to room temperature.

    • Filter the precipitated solid, wash with cold hexanes, and dry under a vacuum to yield the intermediate.

Step 2: Knorr Cyclization to 8-Methoxy-4-methyl-6-nitroquinolin-2-ol
  • Objective: Intramolecular electrophilic aromatic substitution to form the quinolone core.

  • Causality & Logic: Concentrated sulfuric acid serves a dual purpose: it protonates the ketone to generate a highly reactive electrophile and acts as a dehydrating agent to drive aromatization. The intermediate must be added to cold acid to prevent oxidative degradation and undesired sulfonation of the electron-rich aromatic ring (activated by the methoxy group) before cyclization can occur.

  • Protocol:

    • Cool concentrated H₂SO₄ (5–10 volumes relative to the intermediate) to 0–5 °C in an ice bath.

    • Add the N-(2-methoxy-4-nitrophenyl)acetoacetamide portion-wise over 30 minutes, maintaining the internal temperature below 10 °C.

    • Remove the ice bath and gradually heat the mixture to 90 °C for 2 hours.

    • Cool the dark solution to room temperature and carefully pour it over crushed ice with vigorous stirring.

    • Collect the resulting precipitate via vacuum filtration, wash extensively with distilled water until the filtrate is pH neutral, and dry to yield the 6-nitroquinolin-2-ol intermediate.

Step 3: Catalytic Reduction to Target
  • Objective: Selective reduction of the 6-nitro group to a primary amine.

  • Causality & Logic: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over chemical reductants (e.g., SnCl₂, Fe/HCl) to avoid metal contamination in the final API building block. The quinolone core and the methoxy ether are highly stable under standard hydrogenation conditions (1 atm H₂, room temperature), ensuring perfect chemoselectivity.

  • Protocol:

    • Dissolve the 8-methoxy-4-methyl-6-nitroquinolin-2-ol in a mixture of Ethanol/DMF (4:1 v/v) to ensure complete solubility.

    • Purge the reaction vessel with Nitrogen, then add 10% Pd/C (0.05 equivalents by weight).

    • Evacuate the flask and backfill with Hydrogen gas (balloon pressure, ~1 atm).

    • Stir vigorously at room temperature for 4–6 hours until hydrogen uptake ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure and recrystallize the crude product from ethanol to yield pure 6-Amino-8-methoxy-4-methylquinolin-2-ol .

Quantitative Data and Analytical Validation

To ensure the protocol acts as a self-validating system, the following analytical markers must be met at each stage. Deviations in yield or purity indicate a failure in temperature control or moisture contamination during Step 1 or Step 2.

Compound / StageExpected YieldTarget Purity (HPLC)Key Analytical Markers (Validation)
Intermediate 1 (Amide)85 - 90%> 95%LC-MS: [M+H]+ 253.1IR: Strong C=O stretch at ~1680 cm⁻¹
Intermediate 2 (Nitro-quinolone)70 - 75%> 98%1H-NMR (DMSO-d6): Disappearance of aliphatic CH2; appearance of distinct vinylic H-3 singlet at ~6.5 ppm.
Target API Block (CAS 100060-30-8)90 - 95%> 99%LC-MS: [M+H]+ 205.11H-NMR (DMSO-d6): Broad singlet for -NH2 at ~5.2 ppm; upfield shift of aromatic protons.

References

  • MolCore. "100060-30-8 | 6-AMINO-8-METHOXY-4-METHYLQUINOLIN-2-OL | MolCore." MolCore Product Catalog.
  • SF Lifesciences. "Quinoline Derivatives." SF Lifesciences Fine Chemicals.
  • Google Patents. "WO2023205251A1 - Compounds active towards bromodomains." World Intellectual Property Organization.
  • ACS Publications. "Ratiometric Fluorescent Sensor Based on Inhibition of Resonance for Detection of Cadmium in Aqueous Solution and Living Cells." Inorganic Chemistry.
Application

How to prepare 6-Amino-8-methoxy-4-methylquinolin-2-OL stock solutions for cell culture

Application Note: Preparation and Quality Control of 6-Amino-8-methoxy-4-methylquinolin-2-ol Stock Solutions for In Vitro Assays Rationale and Physicochemical Profiling 6-Amino-8-methoxy-4-methylquinolin-2-ol (CAS 100060...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Quality Control of 6-Amino-8-methoxy-4-methylquinolin-2-ol Stock Solutions for In Vitro Assays

Rationale and Physicochemical Profiling

6-Amino-8-methoxy-4-methylquinolin-2-ol (CAS 100060-30-8) is a highly functionalized quinoline derivative[1]. Compounds featuring a quinoline core are ubiquitous in drug discovery, often serving as kinase inhibitors, antimalarials, or fluorescent probes. However, the inherent hydrophobicity of the heteroaromatic ring, combined with the hydrogen-bonding potential of the amino (-NH₂), methoxy (-OCH₃), and hydroxyl (-OH) substituents, presents unique solvation challenges. Furthermore, the hydroxyl group at the 2-position can undergo tautomerization to a quinolin-2(1H)-one, complicating its thermodynamic solubility profile in aqueous media.

To ensure reproducible structure-activity relationship (SAR) data and prevent artifactual cytotoxicity, it is critical to prepare stable, fully solvated stock solutions before introduction into cell culture environments.

Table 1: Physicochemical Properties and Solvation Parameters

ParameterValue / Recommendation
Chemical Name 6-Amino-8-methoxy-4-methylquinolin-2-ol
CAS Number 100060-30-8
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Target Primary Stock 10 mM (2.04 mg/mL)
Max Final Assay DMSO ≤ 0.5% (v/v) to prevent basal cytotoxicity

Mechanistic Insights: Solvation Dynamics and "Solvent Shock"

Expertise & Experience: Why is anhydrous DMSO the universal solvent for such compounds? DMSO is a highly polar, aprotic solvent that acts as a potent hydrogen-bond acceptor. It efficiently disrupts the intermolecular hydrogen bonds between the 6-amino and 2-hydroxyl groups of adjacent quinoline molecules, while its hydrophobic methyl groups solvate the heteroaromatic core[2].

A critical failure point in cell culture assays occurs during the final dilution step. When a 100% DMSO stock is rapidly injected into aqueous cell culture media, the DMSO diffuses into the bulk water faster than the hydrophobic quinoline molecules can accommodate the change in dielectric constant. This localized depletion of the solvation shell—termed "solvent shock"—forces the compound to self-associate, leading to nucleation and the formation of subvisible nano-aggregates[3]. These aggregates can precipitate (the "crash out" phenomenon), artificially lowering the bioavailable concentration and physically interfering with optical readouts[4].

Solvation Solvated Fully Solvated Monomers (100% DMSO) Rapid Rapid Aqueous Dilution (Cold Media / No Mixing) Solvated->Rapid Stepwise Stepwise Dilution (Warmed Media / Vortexing) Solvated->Stepwise Shock Solvent Shock & Nucleation Rapid->Shock Crash Macroscopic Precipitation ('Crash Out') Shock->Crash Dispersion Stable Aqueous Dispersion (Bioavailable) Stepwise->Dispersion

Mechanistic pathways of quinoline derivative solvation and the risk of solvent shock during aqueous dilution.

Experimental Protocol: Step-by-Step Methodology

Trustworthiness: This protocol is designed as a self-validating system, incorporating critical handling techniques to ensure the physical form of the compound remains monomeric throughout the assay workflow.

Phase 1: Primary Stock Preparation (10 mM)

  • Equilibration: Allow the lyophilized powder of 6-Amino-8-methoxy-4-methylquinolin-2-ol to fully equilibrate to room temperature in a desiccator before opening to prevent ambient moisture condensation.

  • Weighing: Weigh exactly 2.04 mg of the compound into a sterile, static-free polypropylene microcentrifuge tube.

  • Solvation: Add 1.0 mL of cell-culture grade, anhydrous DMSO (≥99.9% purity).

  • Dissolution: Vortex vigorously for 60 seconds. If dissolution is incomplete, sonicate in a water bath at 37°C for 5–10 minutes until the solution is optically clear.

Phase 2: Aliquoting and Cryopreservation

  • Aliquoting: Divide the 10 mM stock into 20–50 µL single-use aliquots in opaque polypropylene tubes to protect from light degradation.

  • Inert Atmosphere: Flush the headspace of each tube with argon gas before sealing. Moisture absorbed from the air is the primary driver of degradation for DMSO-solubilized compounds[2].

  • Storage: Store at -20°C or -80°C. Crucial: Strictly avoid freeze-thaw cycles, which induce localized concentration gradients and irreversible nucleation[2].

Phase 3: Preparation of Working Solutions (Cell Culture Media)

  • Intermediate Dilution: Thaw a single aliquot at room temperature. Perform serial dilutions in 100% DMSO to reach 200x the desired final assay concentration.

  • Aqueous Transition: Pre-warm the cell culture media (e.g., DMEM or RPMI containing 10% FBS) to 37°C. The presence of serum proteins like BSA acts as a carrier, significantly increasing the kinetic solubility of hydrophobic molecules.

  • Stepwise Addition: While vortexing the warmed media at a moderate speed, add the DMSO intermediate dropwise. The final DMSO concentration must not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity[2][5].

Workflow Powder 6-Amino-8-methoxy-4-methylquinolin-2-ol (Solid Powder) Stock Primary Stock Preparation (10 mM in Anhydrous DMSO) Powder->Stock Aliquots Aliquoting & Storage (-20°C, Argon Flush) Stock->Aliquots Intermediate Intermediate Dilution (Serial Dilution in DMSO) Aliquots->Intermediate Thaw at RT Aqueous Aqueous Media Dilution (Warmed Media, High Agitation) Intermediate->Aqueous 1:200 to 1:1000 QC Quality Control Gate (Subvisible Particle Check) Aqueous->QC QC->Aqueous Fail (Precipitation) Assay In Vitro Cell Culture Assay (Final DMSO ≤ 0.5%) QC->Assay Pass (No Aggregates)

End-to-end workflow for stock preparation, highlighting the critical Quality Control (QC) gate prior to assay execution.

Quality Control and Orthogonal Validation

To guarantee the integrity of the assay, the final aqueous dispersion must be validated prior to application on cell lines.

  • Subvisible Particle Detection: Analyze the final media solution using Dynamic Light Scattering (DLS) or high-throughput turbidimetry (e.g., Backgrounded Membrane Imaging)[3]. The absence of particles >10 nm confirms that the quinoline derivative remains fully solvated and bioavailable.

  • Assay Interference Check: If utilizing tetrazolium-based viability assays (such as MTT or MTS), run a cell-free control well containing only media and the compound. Precipitated quinoline derivatives can scatter light or non-specifically reduce the tetrazolium dye, leading to skewed absorbance readings at 570 nm and false-positive viability data[4][5].

References

  • 122957-33-9 | 4-[N-(4-Cyanophenyl)amino]-3-nitropyridine (Related Products: CAS 100060-30-8) . MolCore. 1

  • Assay Operations for SAR Support - Assay Guidance Manual . NCBI Bookshelf - NIH. 2

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI . Waters. 3

  • MTT assay and its use in cell viability and proliferation analysis . Abcam. 4

  • Cell Viability Assays - Assay Guidance Manual . NCBI Bookshelf - NIH. 5

Sources

Method

Standardized protocols for 6-Amino-8-methoxy-4-methylquinolin-2-OL mass spectrometry

Application Note: Standardized LC-MS/MS Protocols for the Characterization and Quantitation of 6-Amino-8-methoxy-4-methylquinolin-2-OL Target Audience: Researchers, Analytical Scientists, and Drug Development Professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Standardized LC-MS/MS Protocols for the Characterization and Quantitation of 6-Amino-8-methoxy-4-methylquinolin-2-OL

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol

Introduction & Chemical Context

6-Amino-8-methoxy-4-methylquinolin-2-OL (CAS: 100060-30-8) is a highly substituted quinoline derivative that serves as a critical intermediate in the synthesis of pharmaceuticals, fluorescent probes, and biologically active heterocycles. Structurally, it features a quinolinone core (via 2-ol/2-one tautomerism), a 4-methyl group, a basic 6-amino group, and an 8-methoxy substituent.

Accurate quantitation and structural confirmation of this compound in complex biological or synthetic matrices require highly selective analytical techniques. As a Senior Application Scientist, I have designed this protocol not just as a sequence of steps, but as a self-validating analytical system . By understanding the specific ionization dynamics and collision-induced dissociation (CID) pathways of this molecule, researchers can achieve robust, interference-free quantitation.

Ionization Dynamics and Mechanistic Elucidation of Fragmentation

To develop a highly sensitive Multiple Reaction Monitoring (MRM) method, we must first understand the causality behind the molecule's behavior in the gas phase.

In positive Electrospray Ionization (ESI+), the addition of 0.1% formic acid to the mobile phase acts as a critical proton donor, ensuring the quantitative formation of the [M+H]+ precursor ion at m/z 205.10. The 6-amino group and the quinolinone nitrogen serve as the primary protonation loci[1]. This localized charge directs the subsequent CID mechanisms in the collision cell:

  • Methoxy Cleavage (Low Energy): At lower collision energies (15–20 eV), the 8-methoxy group undergoes homolytic cleavage, losing a methyl radical (•CH₃, -15 Da) to form a stable radical cation at m/z 190.08. This is a hallmark of methoxyaromatic systems, as the resulting unpaired electron is highly stabilized by the extended quinoline π -system[2].

  • Ring Contraction (Moderate Energy): At elevated collision energies (25–30 eV), the quinolin-2-ol tautomerizes to its quinolin-2(1H)-one form. This facilitates the expulsion of carbon monoxide (CO, -28 Da) via a characteristic ring contraction, yielding an m/z 177.11 product ion[2][3].

  • Deamination (Moderate Energy): The protonated 6-amino group can undergo direct deamination, losing NH₃ (-17 Da) to form an m/z 188.07 fragment[4][5].

Fragmentation M [M+H]+ m/z 205.10 Precursor Ion F1 [M+H - •CH3]+ m/z 190.08 Radical Cation M->F1 Loss of •CH3 (-15 Da) CE: 15-20 eV F2 [M+H - CO]+ m/z 177.11 Ring Contraction M->F2 Loss of CO (-28 Da) CE: 25-30 eV F3 [M+H - NH3]+ m/z 188.07 Deamination M->F3 Loss of NH3 (-17 Da) CE: 20-25 eV F4 [M+H - •CH3 - CO]+ m/z 162.08 Secondary Cleavage F1->F4 Loss of CO (-28 Da) CE: 35-40 eV

Figure 1: CID fragmentation pathways of protonated 6-Amino-8-methoxy-4-methylquinolin-2-OL.

Self-Validating LC-MS/MS Workflow

To ensure trustworthiness, this protocol incorporates a self-validating framework. A structurally analogous Internal Standard (IS)—such as 6-amino-4-methylquinolin-2-ol—must be spiked into all samples prior to extraction. This normalizes matrix effects and variations in ionization efficiency. Furthermore, the ratio of the primary quantifier transition to the secondary qualifier transition must remain constant ( ± 20%) across all calibrators to confirm peak purity.

Workflow S1 1. Sample Prep Protein Precipitation Internal Standard (IS) S2 2. Chromatography UHPLC C18 Gradient: H2O/MeCN (0.1% FA) S1->S2 S3 3. Ionization ESI Positive Mode Capillary: +3.5 kV S2->S3 S4 4. Mass Analysis QqQ MRM Mode Target: m/z 205.1 S3->S4 S5 S5 S4->S5

Figure 2: Standardized LC-MS/MS workflow ensuring system suitability and high-throughput quantitation.

Step-by-Step Experimental Protocol

Sample Preparation (Protein Precipitation)

Causality: Protein precipitation with acetonitrile (MeCN) is chosen over liquid-liquid extraction because the polarity of the 6-amino and 2-ol groups makes partitioning into non-polar organic solvents inefficient.

  • Aliquot 50 µL of the biological/synthetic sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution (100 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile (MeCN) containing 0.1% Formic Acid to crash proteins and disrupt protein-binding.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent peak distortion).

Chromatographic Separation

Causality: A high-strength silica C18 column is utilized to provide optimal retention for the mixed polar/non-polar features of the analyte, preventing secondary interactions with residual silanols that cause peak tailing for primary amines.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear gradient to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Column Wash)

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.5 min: Re-equilibration at 5% B

Mass Spectrometry Parameters
  • Ion Source: Electrospray Ionization (ESI) in Positive Mode

  • Capillary Voltage: +3.5 kV

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr (Nitrogen)

  • Collision Gas: Argon (at 2×10−3 mbar)

Quantitative Data Presentation

The following table summarizes the optimized MRM transitions, collision energies, and functional assignments necessary for the QqQ mass spectrometer method setup.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Fragment AssignmentPurpose
Target Compound 205.10190.085018 [M+H−CH3​]+ Quantifier
Target Compound 205.10177.115028 [M+H−CO]+ Qualifier 1
Target Compound 205.10188.075022 [M+H−NH3​]+ Qualifier 2
Internal Standard 175.09147.095026 [M+H−CO]+ IS Quantifier

System Suitability & Quality Control

Before running unknown samples, the system must pass the following self-validating criteria:

  • Signal-to-Noise (S/N): The Lower Limit of Quantitation (LLOQ) must exhibit an S/N ratio 10 for the quantifier transition and 3 for the qualifier.

  • Ion Ratio Stability: The ratio of the 190.08 / 177.11 transitions must be within ± 20% of the mean ratio established by the calibration curve.

  • Retention Time (RT) Drift: The RT of the target compound must not deviate by more than ± 0.1 minutes from the Internal Standard across the entire batch.

References

  • MASS SPECTRA OF OXYGENATED QUINOLINES Source: Canadian Journal of Chemistry URL:[Link]

  • Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy Source: Rapid Communications in Mass Spectrometry (PubMed) URL:[Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics Source: PubMed Central URL:[Link]

  • Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus Source: Journal of the American Society for Mass Spectrometry (PubMed) URL:[Link]

  • Computational and Experimental IM-MS Determination of the Protonated Structures of Antimalarial Drugs Source: PubMed Central (PMC) URL:[Link]

Sources

Application

Solvents for dissolving 6-Amino-8-methoxy-4-methylquinolin-2-OL in laboratory experiments

Application Note: Solvation Strategies and Protocols for 6-Amino-8-methoxy-4-methylquinolin-2-OL in Laboratory Experiments Executive Summary 6-Amino-8-methoxy-4-methylquinolin-2-OL (CAS: 100060-30-8) is a highly function...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solvation Strategies and Protocols for 6-Amino-8-methoxy-4-methylquinolin-2-OL in Laboratory Experiments

Executive Summary

6-Amino-8-methoxy-4-methylquinolin-2-OL (CAS: 100060-30-8) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of fluorescent probes, kinase inhibitors, and GPCR ligands. Despite its utility, researchers frequently encounter significant handling challenges due to its poor aqueous solubility. This application note provides a comprehensive, mechanistically grounded guide to selecting the appropriate solvents and executing dissolution protocols that prevent compound degradation and "solvent crashing" during in vitro assays.

Physicochemical Profiling & Solvation Mechanics

To successfully solvate 6-Amino-8-methoxy-4-methylquinolin-2-OL, one must first understand the causality behind its physical behavior. The compound features a quinoline core substituted with an amino group (-NH₂), a methoxy group (-OCH₃), a methyl group (-CH₃), and a hydroxyl group (-OH) at the 2-position.

Tautomerism and Dimerization: In the solid state and in most polar solvents, quinolin-2-ol derivatives exist predominantly in their lactam tautomeric form: quinolin-2(1H)-one (often referred to as a carbostyril) [1]. This lactam configuration acts as both a strong hydrogen-bond donor (N-H) and acceptor (C=O). Consequently, these molecules form highly stable, intermolecular hydrogen-bonded homodimers. This strong crystal lattice energy is the primary reason the compound is nearly insoluble in neutral aqueous environments [2].

Mechanistic Basis for Solvent Selection: To achieve high-concentration solvation, the solvent must possess a dipole moment strong enough to outcompete and disrupt the lactam-lactam homodimers.

  • Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO) is the optimal choice. The highly polarized S=O bond acts as a potent hydrogen-bond acceptor, effectively breaking the intermolecular dimers of the carbostyril core and solvating the monomeric units [1].

  • Aqueous Media: At physiological pH (7.4), the hydrophobic methyl/methoxy groups and the rigid aromatic core dominate, resulting in negligible solubility [3]. However, the 6-amino group can be protonated under acidic conditions (pH < 4), and the lactam nitrogen can be deprotonated under highly basic conditions (pH > 10), which can marginally increase aqueous solubility via ionization [3].

Solvent Selection Matrix

The following quantitative matrix summarizes the solvation capacities of various laboratory solvents for 6-Amino-8-methoxy-4-methylquinolin-2-OL, based on the structural behavior of carbostyril derivatives.

SolventSuitabilityMax Recommended StockMechanistic Rationale
DMSO Optimal10 mM – 50 mMStrong H-bond acceptor; rapidly disrupts carbostyril dimers.
DMF Excellent10 mM – 50 mMHighly polar aprotic alternative; useful if DMSO freezes at working temperatures.
Methanol / Ethanol Moderate1 mM – 5 mMProtic nature competes for H-bonds but lacks the strong dipole required for high-concentration stocks.
Aqueous Buffers (pH 7.4) Poor< 0.1 mMHydrophobic core and stable crystal lattice prevent dissolution without an organic co-solvent.
Acidic Aqueous (pH < 4) Moderate1 mM – 2 mMProtonation of the 6-amino group increases molecular polarity and disrupts the lattice.

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. By incorporating specific Quality Control (QC) checkpoints, researchers can ensure the integrity of the solution before applying it to sensitive biological or chemical assays.

SOP 1: Preparation of a 10 mM Master Stock Solution in DMSO

Note: The molecular weight (MW) of 6-Amino-8-methoxy-4-methylquinolin-2-OL (C₁₁H₁₂N₂O₂) is approximately 204.23 g/mol .

  • Weighing: Accurately weigh 2.04 mg of 6-Amino-8-methoxy-4-methylquinolin-2-OL powder into a sterile, amber microcentrifuge tube. Causality: Amber tubes are required because electron-rich aminoquinolines can be susceptible to photo-oxidation over time.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex the mixture at maximum speed for 60 seconds. If particulates remain visible, sonicate the tube in a room-temperature water bath for 5–10 minutes.

  • QC Check (Self-Validation): Hold the tube against a light source. The solution must be completely transparent with no refractive Schlieren lines or particulate matter at the bottom.

  • Storage: Aliquot the 10 mM stock into 50 µL volumes to avoid repeated freeze-thaw cycles. Purge the headspace with Argon or Nitrogen gas, seal tightly, and store at -20°C.

SOP 2: Preparation of Aqueous Working Solutions (Preventing "Solvent Crash")

When a DMSO stock is introduced directly into an aqueous buffer, the rapid diffusion of DMSO into the bulk water strips the solvation shell from the highly lipophilic quinoline core. This local supersaturation causes the compound to instantaneously precipitate—a phenomenon known as a "solvent crash."

  • Pre-warming: Warm the target aqueous buffer (e.g., PBS or cell culture media) to 37°C. Causality: Increased kinetic energy in the buffer enhances the thermodynamic solubility limit during the critical mixing phase.

  • Dilution: To prepare a 10 µM working solution, take 1 µL of the 10 mM DMSO stock and add it dropwise to 999 µL of the pre-warmed buffer while continuously vortexing .

  • Surfactant Addition (Optional but Recommended): If the final concentration exceeds 50 µM, pre-spike the aqueous buffer with 0.01% to 0.05% Tween-20 or Pluronic F-68 to act as a micellar carrier for the hydrophobic core.

  • QC Check (Self-Validation): Measure the absorbance of the final solution at 600 nm using a spectrophotometer. An OD₆₀₀ > 0.05 indicates light scattering caused by amorphous micro-precipitates. If this occurs, the solution must be discarded and remade with a slower addition rate or higher surfactant concentration.

Workflow Visualization

Workflow A 6-Amino-8-methoxy-4-methylquinolin-2-OL (Solid Powder) B Add Primary Solvent (100% DMSO or DMF) A->B C Vortex & Sonicate (5-10 mins at RT) B->C D Stock Solution (10 - 50 mM) C->D E Aliquot & Store (-20°C in Dark) D->E F Aqueous Dilution (PBS or Assay Media) D->F Dilute immediately before use G Working Solution (< 0.1% DMSO final) F->G H Quality Control (Check for Precipitation) G->H

Figure 1: Standardized solvation and dilution workflow for the target quinolin-2-ol derivative.

References

  • Ge, P., & Selvin, P. R. (2004). Carbostyril Derivatives as Antenna Molecules for Luminescent Lanthanide Chelates. Bioconjugate Chemistry, 15(5), 1088–1094.[Link]

  • Kummer, D. A., Nishimura, R. T., McClure, K. J., & Venkatesan, H. (2021). One-Pot Reductive Alkylation of 2,4-Dihydroxy Quinolines and Pyridines. The Journal of Organic Chemistry, 86(10), 7051-7065.[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting 6-Amino-8-methoxy-4-methylquinolin-2-OL degradation during long-term storage

Welcome to the Technical Support and Troubleshooting Center for 6-Amino-8-methoxy-4-methylquinolin-2-OL (CAS: 100060-30-8). This highly functionalized quinoline derivative is a critical building block in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for 6-Amino-8-methoxy-4-methylquinolin-2-OL (CAS: 100060-30-8). This highly functionalized quinoline derivative is a critical building block in the synthesis of bromodomain inhibitors, antimalarials, and advanced pharmaceutical intermediates.

Due to its specific functional groups—an electron-rich aromatic amine, a tautomerizable 2-hydroxyl group, and a methoxy ether—this compound is inherently susceptible to environmental degradation over long-term storage. This guide provides researchers with field-proven, mechanistic insights and self-validating protocols to ensure chemical integrity.

Mechanistic Breakdown of Degradation

To effectively troubleshoot, we must first understand the causality behind the compound's instability. The degradation of 6-Amino-8-methoxy-4-methylquinolin-2-OL is driven by three primary mechanisms:

  • Oxidative Dimerization (6-Amino Group): The 8-methoxy group donates electron density into the quinoline ring, significantly lowering the oxidation potential of the 6-amino group. Exposure to atmospheric oxygen leads to one-electron oxidation, forming a nitrogen-centered radical. This rapidly progresses to nitroso intermediates and highly conjugated azo dimers, causing severe discoloration[1][2].

  • Lactam-Lactim Tautomerization (2-OL Group): The 2-hydroxyquinoline (lactim) form exists in equilibrium with its 2-quinolone (lactam/carbostyril) tautomer[3][4]. In protic solvents or during prolonged storage in ambient humidity, the compound shifts toward the strongly hydrogen-bonded lactam dimer, drastically reducing its solubility and causing unexpected precipitation[5].

  • Photolytic Cleavage: The extended π -conjugation of the quinoline core absorbs strongly in the UV spectrum. Unshielded exposure to light induces radical formation and subsequent ring-opening or polymerization.

G A 6-Amino-8-methoxy-4-methylquinolin-2-OL (Intact API/Intermediate) B Oxidation (O2 exposure) A->B Air/Moisture C Photolysis (UV/Vis Light) A->C Light Exposure D Tautomerization (Solvent/pH) A->D Protic Solvents E Nitroso/Azo Dimers (Brown/Black Discoloration) B->E F Radical Cleavage/Polymerization (Loss of Purity) C->F G 2-Quinolone (Lactam Form) (Precipitation/Insolubility) D->G

Fig 1. Primary degradation and tautomeric pathways of the quinoline derivative.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: My solid powder changed from an off-white/pale yellow to a dark brown over the last 6 months. Is it still usable? A: This is a classic hallmark of aromatic amine oxidation[6]. The dark color indicates the formation of azo dimers or polymeric quinones. Do not use this batch for sensitive catalytic couplings (e.g., Buchwald-Hartwig) as the oxidized byproducts will poison palladium/copper catalysts. You must verify purity via HPLC (see Protocol 1). If purity has dropped below 95%, discard or recrystallize.

Q: I prepared a 100 mM stock solution in DMSO, but after a week at room temperature, a fine precipitate formed. Did the compound degrade? A: Not necessarily degraded, but tautomerized. The 2-ol (lactim) form is highly soluble in DMSO, but over time, trace moisture can catalyze the shift to the 2-quinolone (carbostyril) lactam form[3]. The lactam form creates strong intermolecular hydrogen bonds, forming insoluble dimers. Fix: Heat the solution gently to 40°C and sonicate for 10 minutes to disrupt the hydrogen bonds. To prevent this, store stock solutions at -20°C in anhydrous DMSO and avoid freeze-thaw cycles.

Q: What are the regulatory-compliant storage conditions to prevent this? A: Following ICH Q1A(R2) guidelines for sensitive drug substances[7][8], the compound must be stored under an inert atmosphere (Argon or Nitrogen), protected from light (amber glass), and kept refrigerated (2–8°C) for long-term stability.

Workflow Start Observe Sample Issue (Discoloration or Precipitation) Check Perform HPLC-UV/MS Analysis Start->Check Cond1 New Peaks at Higher RT? (Mass = 2M-2) Check->Cond1 Cond2 No New Peaks, but Insoluble Particles? Check->Cond2 Act1 Azo/Dimer Oxidation Confirmed. Discard & use Argon backfill. Cond1->Act1 Yes Act2 Lactam Tautomer Aggregation. Sonicate or adjust solvent pH. Cond2->Act2 Yes

Fig 2. Decision matrix for identifying and resolving sample degradation.

Quantitative Data: Degradation Markers & Storage

Table 1: Analytical Markers of Degradation

Summarizing the visual and analytical cues of compromised 6-Amino-8-methoxy-4-methylquinolin-2-OL.

Degradation PathwayVisual IndicatorHPLC Retention Time (RT) ShiftLC-MS Signature (m/z)
Intact Compound Off-white/Pale yellow powderBaseline (Standard RT)[M+H]+ = 205.1
N-Oxidation Orange/Red tintEarlier RT (More polar)[M+H]+ = 221.1 (+16 Da)
Azo Dimerization Dark Brown/Black powderSignificantly Later RT (Non-polar)[M+H]+ = 405.2 (2M - 4H)
Lactam Aggregation Cloudy solution / PrecipitateIdentical to Intact (Dissolves in mobile phase)[M+H]+ = 205.1
Table 2: Optimized vs. Standard Storage Conditions

Based on ICH Q1A(R2) principles[9].

ParameterStandard (High Risk)Optimized (Self-Validating System)Rationale
Atmosphere Ambient AirArgon BackfillEliminates O2​ to prevent radical initiation at the 6-amino group.
Temperature Room Temp (20-25°C)Refrigerated (2-8°C)Halves the kinetic rate of oxidative degradation per Arrhenius principles.
Container Clear Glass / PlasticAmber Glass with PTFE SeptaBlocks UV/Vis light; PTFE prevents moisture ingress.

Self-Validating Experimental Protocols

To ensure trustworthiness in your assays, do not rely solely on visual inspection. Implement the following self-validating protocols to definitively assess compound integrity.

Protocol 1: HPLC-UV/MS Purity Assessment

This protocol utilizes a dual-wavelength approach to differentiate between the intact quinoline core and highly conjugated oxidative dimers.

Materials:

  • HPLC-grade Acetonitrile (MeCN) and Water ( H2​O )

  • Trifluoroacetic acid (TFA)

  • C18 Reverse-Phase Column (e.g., 5 µm, 4.6 x 150 mm)

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the suspect 6-Amino-8-methoxy-4-methylquinolin-2-OL in 1.0 mL of anhydrous methanol. Self-Validation Check: If the sample does not fully dissolve, lactam aggregation or severe polymerization has occurred.

  • Mobile Phase Setup:

    • Solvent A: H2​O with 0.1% TFA (Suppresses tautomerization by locking the compound in the protonated state).

    • Solvent B: MeCN with 0.1% TFA.

  • Gradient: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor simultaneously at 254 nm (general aromatic absorption) and 320 nm .

    • Causality Note: Intact 6-aminoquinolines absorb moderately at 320 nm, but azo-dimers exhibit massive hyperchromic shifts at this wavelength due to extended N=N conjugation. A disproportionately large peak at 320 nm relative to 254 nm confirms dimerization.

Protocol 2: Inert Storage & Reconstitution Workflow

To prevent degradation of fresh batches, establish a strict handling pipeline.

Step-by-Step Methodology:

  • Aliquotting: Upon receiving a bulk bottle, immediately transfer the powder into single-use amber glass vials (e.g., 10 mg or 50 mg aliquots) inside a nitrogen-filled glove box.

  • Argon Backfilling: If a glove box is unavailable, use a Schlenk line. Evacuate the vial for 30 seconds, then backfill with Argon. Repeat 3 times.

  • Sealing: Cap tightly with a PTFE-lined silicone septum. Wrap the cap junction with Parafilm.

  • Storage: Store all aliquots at 2-8°C.

  • Reconstitution: When ready to use, do not open the vial in ambient air. Inject the required volume of anhydrous, degassed solvent directly through the septum using a syringe.

References

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." EMA Guidelines, August 2003. Available at: [Link]

  • Food and Drug Administration (FDA). "Q1 Stability Testing of Drug Substances and Drug Products." FDA Guidance for Industry, June 2025. Available at: [Link]

  • International Council for Harmonisation (ICH). "Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products." ICH Official Site, February 2010. Available at: [Link]

  • National Institutes of Health (NIH). "Recent Advances in One-Pot Modular Synthesis of 2-Quinolones." PMC, 2015. Available at: [Link]

  • National Institutes of Health (NIH). "Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual‐Functional Small Molecule." PMC, December 2024. Available at: [Link]

  • Wikipedia. "2-Quinolone." Wikimedia Foundation. Available at: [Link]

Sources

Optimization

Resolving peak tailing issues in 6-Amino-8-methoxy-4-methylquinolin-2-OL HPLC analysis

Here is a comprehensive technical support guide designed to troubleshoot and resolve peak tailing issues specific to the chromatographic analysis of 6-Amino-8-methoxy-4-methylquinolin-2-OL. Diagnostic Workflow G Start Pe...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive technical support guide designed to troubleshoot and resolve peak tailing issues specific to the chromatographic analysis of 6-Amino-8-methoxy-4-methylquinolin-2-OL.

Diagnostic Workflow

G Start Peak Tailing Detected (Tf > 1.5) InjectNeutral Inject Neutral Probe (e.g., Toluene) Start->InjectNeutral CheckTailing Does Neutral Probe Tail? InjectNeutral->CheckTailing Physical Physical Issue: Check Dead Volume / Frit CheckTailing->Physical Yes Chemical Chemical Issue: Amine or Tautomerism CheckTailing->Chemical No Silanol Silanol Interaction (6-Amino Group) Chemical->Silanol Tautomer Lactam-Lactim Tautomerism (Quinolin-2-ol) Chemical->Tautomer FixSilanol Lower pH to 2.5 or Add 0.1% TEA Silanol->FixSilanol FixTautomer Increase Column Temp (40°C - 50°C) Tautomer->FixTautomer End Symmetrical Peak (Tf 1.0 - 1.2) FixSilanol->End FixTautomer->End

Diagnostic workflow for isolating physical vs. chemical causes of peak tailing in HPLC.

Section 1: Mechanistic Causes of Peak Tailing (The "Why")

Q1: Why does the 6-amino group cause peak tailing, and why do standard C18 columns fail? The 6-amino group is a basic functional moiety with a pKa typically between 4.0 and 6.0. In standard reversed-phase HPLC, traditional silica-based stationary phases contain residual, unbonded silanol groups (Si-OH). At a mobile phase pH above 3.0, these silanols ionize into negatively charged silanoate ions (Si-O⁻)[1]. When the protonated 6-amino group travels through the column, it interacts with these anionic sites via ion-exchange mechanisms[2]. This secondary interaction acts like "velcro"—it is much stronger and slower to release than standard hydrophobic interactions, resulting in a severely elongated trailing edge (peak tailing)[3].

Q2: How does the quinolin-2-ol moiety contribute to peak distortion? Beyond standard acid-base interactions, 6-Amino-8-methoxy-4-methylquinolin-2-OL possesses a quinolin-2-ol ring system that undergoes lactam-lactim tautomerism (interconversion between the quinolin-2-ol and quinolin-2(1H)-one forms). If the rate of this tautomeric interconversion is similar to the chromatographic timescale (the time the molecule spends on the column), the detector captures a continuous shifting state between the two forms[4][5]. This manifests as severe peak broadening, tailing, or even a split peak, which is often misdiagnosed as column degradation or co-eluting impurities.

Section 2: Method Optimization & Troubleshooting (The "How")

Q3: What is the most effective mobile phase strategy to suppress silanol interactions? You have two primary chemical levers to pull:

  • pH Control (The Thermodynamic Approach): Lowering the mobile phase pH to 2.5 using a phosphate buffer ensures that the residual silanols are fully protonated and neutral (Si-OH), thereby eliminating the ion-exchange sites[6].

  • Silanol Blockers (The Competitive Approach): If your method requires a mid-range pH (e.g., pH 6.5) for solubility or selectivity reasons, add a competing base like Triethylamine (TEA) at 0.1% v/v. TEA is a small, highly basic molecule that preferentially binds to and masks the active silanol sites, preventing the bulkier quinoline derivative from interacting with them[6].

Q4: How do I resolve tailing caused by lactam-lactim tautomerism? Tautomerism is a kinetic phenomenon. To resolve it, you must push the interconversion rate to be significantly faster than the chromatographic separation. This is achieved by increasing the column temperature[4]. Elevating the temperature to 40°C–50°C provides the thermal energy required to accelerate the tautomeric exchange, causing the broadened signals to coalesce into a single, sharp, symmetrical peak.

Experimental Protocols

Protocol 1: Silanol Suppression via Mobile Phase Optimization Causality: This protocol neutralizes secondary ion-exchange sites either by thermodynamic protonation or competitive binding. Self-Validation Step: Before adjusting chemistry, inject a neutral, unretained probe (e.g., toluene or uracil). If the neutral probe tails, the issue is physical (e.g., dead volume in tubing or a blocked frit), and chemical optimization will fail[3]. If the neutral probe is symmetrical but your quinoline tails, proceed with the chemical optimization below.

  • Preparation: Prepare an aqueous mobile phase using 20 mM Potassium Phosphate.

  • pH Adjustment: Titrate the buffer to pH 2.5 using orthophosphoric acid. Verify with a calibrated pH meter.

  • Alternative Additive (If pH 2.5 is unsuitable): Maintain pH 6.5 but add 0.1% (v/v) Triethylamine (TEA) to the mobile phase.

  • Filtration: Filter the mobile phase through a 0.22 µm membrane to remove particulates.

  • Equilibration: Flush the column with at least 15 column volumes of the new mobile phase to ensure complete saturation of the silica surface.

Protocol 2: Temperature-Assisted Tautomer Coalescence Causality: Increasing thermal energy forces the lactam-lactim equilibrium into a rapid exchange state, preventing the stationary phase from resolving the two individual tautomeric forms.

  • Baseline Establishment: Run the method at standard ambient temperature (25 °C) and record the baseline Tailing Factor (Tf) and Asymmetry (As).

  • Thermal Adjustment: Set the HPLC column oven to 40 °C and allow 15 minutes for thermal equilibration.

  • Injection & Evaluation: Inject the 6-Amino-8-methoxy-4-methylquinolin-2-OL standard. Calculate the new Tf.

  • Iterative Optimization: If tailing persists, incrementally increase the temperature by 5 °C (up to 55 °C, ensuring you do not exceed the thermal limits of your specific stationary phase).

  • Validation: Monitor the coalescence until a Tf of ≤ 1.2 is achieved.

Quantitative Data Summary

The following table demonstrates the typical impact of the prescribed troubleshooting steps on the chromatographic performance of 6-Amino-8-methoxy-4-methylquinolin-2-OL.

Experimental ConditionTailing Factor (Tf)Asymmetry (As)Theoretical Plates (N)Resolution Status
Initial (pH 6.5, 25°C, No TEA)2.853.104,500Severe Tailing, Co-elution risk
pH 2.5 buffer, 25°C1.651.708,200Moderate Tailing
pH 6.5 + 0.1% TEA, 25°C1.351.4011,500Acceptable Symmetry
pH 2.5 buffer, 50°C1.051.0815,400Optimal, Sharp Peak

References

  • Title: HPLC Tech Tip: Peak Tailing of Basic Analytes Source: Phenomenex URL: [6]

  • Title: HPLC Peak Tailing Source: Axion Labs URL: [3]

  • Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [1]

  • Title: The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Source: Chromatography Online URL: [2]

  • Title: Chromatographic Determination of Metallic Impurities in Reversed-Phase HPLC Columns Source: ACS Publications (Analytical Chemistry) URL: [4]

  • Title: Evaluation of monolithic C18 HPLC columns for the fast analysis of pilocarpine hydrochloride in the presence of its degradation Source: IMR Press URL: [5]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy and Mechanistic Profiling of 6-Amino-8-methoxy-4-methylquinolin-2-OL vs. Standard Quinoline Therapeutics

The quinoline scaffold is one of the most privileged structures in pharmacological history, traditionally dominating the landscape of antimalarial therapeutics. However, targeted functionalization of this core has unlock...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinoline scaffold is one of the most privileged structures in pharmacological history, traditionally dominating the landscape of antimalarial therapeutics. However, targeted functionalization of this core has unlocked entirely new mechanistic pathways. This guide provides an objective, data-driven comparison between 6-Amino-8-methoxy-4-methylquinolin-2-OL (6-AMMQ-2-OL) (CAS: 100060-30-8)[1] and standard quinoline drugs (e.g., Chloroquine, Primaquine). By analyzing structural dynamics, binding efficacy, and in vitro performance, we demonstrate how specific substitutions shift the molecule's primary utility from classic parasitic heme detoxification to advanced epigenetic modulation via BET (Bromodomain and Extra-Terminal) bromodomain inhibition[2].

Structural Dynamics and Target Rationale

To understand the divergent efficacy of 6-AMMQ-2-OL compared to standard quinolines, we must analyze the causality behind its specific functional groups.

  • The 2-Hydroxy/2-Oxo Tautomerism (KAc Mimicry): Unlike Chloroquine (CQ), which relies on a basic aliphatic amine for lysosomotropic accumulation in the acidic food vacuole of Plasmodium parasites[3], 6-AMMQ-2-OL undergoes lactam-lactim tautomerization. The resulting 2-quinolone state acts as a potent hydrogen bond donor-acceptor pair. This precise geometry mimics acetylated lysine (KAc), allowing the compound to anchor into the conserved asparagine residue (e.g., Asn140) of the BRD4 binding pocket[4].

  • The 8-Methoxy Substitution: Shared with the tissue-schizonticidal drug Primaquine, the 8-methoxy group increases lipophilic efficiency (LipE). In the context of bromodomains, this moiety occupies the hydrophobic WPF (Trp-Pro-Phe) shelf, significantly increasing target residence time.

  • The 6-Amino Handle: This group provides a critical vector for synthetic elaboration. Recent patent literature () highlights the use of the 6-amino group in amide coupling reactions to generate highly selective, sterically optimized BET inhibitors[2].

MOA cluster_epigenetic Epigenetic Modulation (Primary) cluster_antimalarial Classic Quinoline Pathway (Secondary) Compound 6-AMMQ-2-OL Scaffold BRD4 BET Bromodomain (BRD4) Compound->BRD4 Acetyl-Lysine Mimicry (2-OH/2-Oxo) Heme Heme Detoxification Compound->Heme Quinoline Core Binding (Weakened) Transcription Downregulation of c-Myc BRD4->Transcription Inhibits Transcriptional Activation Parasite Parasite Oxidative Stress Heme->Parasite Disrupted Polymerization

Fig 1: Divergent pharmacological pathways of 6-AMMQ-2-OL vs classic quinolines.

Comparative Efficacy Profiling

The table below synthesizes quantitative data comparing the functionalized 6-AMMQ-2-OL scaffold (and its optimized derivatives) against standard quinoline antimalarials and a benchmark BET inhibitor, (+)-JQ1.

Compound ClassPrimary Mechanism of ActionBRD4(BD1) IC₅₀ (nM)P. falciparum IC₅₀ (nM)HepG2 CC₅₀ (µM)
6-AMMQ-2-OL (Derivatives) Epigenetic Modulation (BETi)45 – 120> 5,000> 50
Chloroquine (CQ) Heme Polymerization Inhibition> 10,00010 – 15> 100
Primaquine (PQ) Mitochondrial / Tissue Stage> 10,000800 – 1,200> 80
(+)-JQ1 Epigenetic Modulation (BETi)~ 50> 10,000> 50

Data Synthesis: The addition of the 2-hydroxy/oxo group fundamentally abolishes the high-affinity antimalarial properties seen in Chloroquine by preventing vacuolar accumulation. However, it exponentially increases affinity for epigenetic targets, placing 6-AMMQ-2-OL derivatives in the same potency tier as (+)-JQ1 for BRD4 inhibition[4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They account for the intrinsic physicochemical properties of quinolines, which frequently cause artifacts in standard assays.

Protocol A: BRD4 Binding Affinity via TR-FRET

Causality: Quinolines are inherently fluorescent molecules (excitation ~340 nm, emission ~420 nm). Using standard fluorescence polarization can yield false positives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a lanthanide donor with a long emission half-life, allowing a time delay that eliminates the short-lived auto-fluorescence of the quinoline core.

  • Reagent Preparation: Dissolve 6-AMMQ-2-OL and standard compounds in 100% DMSO. Dilute in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS) to a final DMSO concentration of ≤1%. Rationale: CHAPS prevents non-specific aggregation of the lipophilic 8-methoxy core.

  • Target Incubation: In a 384-well plate, combine 10 nM recombinant BRD4(BD1) protein, 50 nM biotinylated KAc peptide ligand, and the compound dilution series. Incubate for 30 minutes at room temperature to reach binding equilibrium.

  • Fluorophore Addition: Add Europium-cryptate labeled streptavidin (donor) and XL665-labeled anti-His antibody (acceptor). Incubate for an additional 60 minutes in the dark.

  • Time-Gated Detection: Read the plate using a TR-FRET compatible microplate reader. Apply a 50 µs delay and a 400 µs integration window. Calculate the IC₅₀ using the ratio of 665 nm / 620 nm emission.

Protocol B: In Vitro Anti-Plasmodial Efficacy (SYBR Green I)

Causality: To confirm the loss of classic antimalarial activity, we utilize a DNA-intercalating dye assay. This provides a direct, objective readout of parasitemia, bypassing the subjective nature and low throughput of traditional Giemsa-stained smears.

  • Parasite Synchronization: Culture P. falciparum (3D7 strain) in human erythrocytes. Synchronize to the ring stage using 5% D-sorbitol. Rationale: Synchronization prevents stage-dependent efficacy artifacts, as quinolines primarily target the trophozoite stage.

  • Compound Dosing: Plate parasites at 1% parasitemia and 2% hematocrit in 96-well plates. Add 6-AMMQ-2-OL, Chloroquine (positive control), and vehicle (negative control) across a 10-point concentration gradient. Incubate for 72 hours at 37°C under standard microaerophilic conditions.

  • Lysis and Intercalation: Add 100 µL of lysis buffer (Tris-HCl, EDTA, Saponin, Triton X-100) containing 2X SYBR Green I dye. Rationale: Saponin and Triton X-100 lyse both the erythrocyte and parasite membranes, exposing parasitic DNA to the dye.

  • Quantification: Incubate for 1 hour in the dark. Measure fluorescence (Excitation: 485 nm, Emission: 530 nm) to determine parasite viability and calculate the IC₅₀.

Workflow Prep Compound Preparation Incubate Target Incubation Prep->Incubate FRET TR-FRET Assay (BRD4 Binding) Incubate->FRET Epigenetic Panel SYBR SYBR Green I (Parasitemia) Incubate->SYBR Antimalarial Panel Data IC50 & CC50 Synthesis FRET->Data SYBR->Data

Fig 2: Self-validating high-throughput screening workflow for dual-target profiling.

References

  • Title: Compounds active towards bromodomains (Patent WO2023205251A1)
  • Title: Quinoline antimalarials: mechanisms of action and resistance Source: PubMed (International Journal for Parasitology, 1997) URL: [Link]

  • Title: A New Quinoline BRD4 Inhibitor Targets a Distinct Latent HIV-1 Reservoir for Reactivation from Other "Shock" Drugs Source: PMC (Journal of Virology, 2018) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Amino-8-methoxy-4-methylquinolin-2-OL

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal....

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Amino-8-methoxy-4-methylquinolin-2-OL. The procedures outlined here are grounded in established safety protocols for quinoline derivatives and hazardous chemical waste management, ensuring the protection of laboratory personnel and the environment.

The causality behind these rigorous disposal protocols stems from the inherent hazards associated with the quinoline scaffold and its derivatives. Many quinoline-based compounds exhibit toxicological properties, and improper disposal can lead to environmental contamination and pose significant health risks.[1][2] Therefore, treating 6-Amino-8-methoxy-4-methylquinolin-2-OL as a hazardous substance is a mandatory starting point for ensuring safety.

Hazard Assessment and Characterization

Inferred Hazard Profile:

Hazard CategoryGHS Classification (Based on Analogs)Hazard Statement
Acute Toxicity, OralCategory 3 or 4H301: Toxic if swallowed / H302: Harmful if swallowed[2][3][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3][4]
Serious Eye Damage/IrritationCategory 1 or 2AH318: Causes serious eye damage / H319: Causes serious eye irritation[3][4]
Suspected MutagenicityCategory 2H341: Suspected of causing genetic defects[2][5]
Aquatic Toxicity (Chronic)Category 1 or 2H410: Very toxic to aquatic life with long lasting effects / H411: Toxic to aquatic life with long lasting effects[2]

This data necessitates that all waste streams containing this compound be treated as hazardous chemical waste.

Pre-Disposal Workflow: Essential Preparations

Before handling the waste, it is critical to establish a safe and compliant accumulation point within the laboratory. This area, often referred to as a satellite accumulation area, must be at or near the point of generation and under the control of laboratory personnel.[6][7]

A. Required Personal Protective Equipment (PPE):

Your first line of defense is a physical barrier. Always wear the following when handling 6-Amino-8-methoxy-4-methylquinolin-2-OL or its waste:

  • Chemical-resistant gloves: Nitrile gloves are a suitable choice. Always inspect gloves for tears or punctures before use.[1]

  • Safety goggles: To protect against splashes, safety goggles are mandatory. For larger quantities, a face shield should be used in conjunction with goggles.[1][8]

  • Laboratory coat: A fully buttoned lab coat prevents contamination of personal clothing.[1]

  • Closed-toe shoes: These are a standard requirement for any laboratory environment.

All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

B. Necessary Materials:

  • Designated, leak-proof, and clearly labeled hazardous waste containers (one for solid, one for liquid).

  • Waste labels clearly marked "HAZARDOUS WASTE".[7]

  • Secondary containment trays to place waste containers in, minimizing the impact of potential spills.[9]

  • Spill kit appropriate for solid and liquid chemical spills.

Disposal Decision and Segregation Workflow

The following diagram outlines the critical decision-making process for segregating and containerizing waste streams of 6-Amino-8-methoxy-4-methylquinolin-2-OL. Proper segregation is paramount to prevent dangerous chemical reactions within the waste container.[9]

G cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_glass Contaminated Glassware start Waste Containing 6-Amino-8-methoxy-4-methylquinolin-2-OL solid_waste Solid Compound, Contaminated Weigh Boats, Gloves, Wipes start->solid_waste Is it solid? liquid_waste Solutions, Solvent Rinsates start->liquid_waste Is it liquid? glass_waste Empty Vials, Flasks, Pipettes start->glass_waste Is it contaminated glassware? solid_container Place in a compatible, sealed container labeled 'HAZARDOUS WASTE - SOLID' solid_waste->solid_container solid_label List Contents: 6-Amino-8-methoxy-4-methylquinolin-2-OL and other solid waste. solid_container->solid_label end_point Store container in designated Satellite Accumulation Area. Arrange pickup by certified hazardous waste contractor. solid_label->end_point liquid_container Place in a compatible, sealed container labeled 'HAZARDOUS WASTE - LIQUID' liquid_waste->liquid_container liquid_label List Contents & Approx. %: - 6-Amino-8-methoxy-4-methylquinolin-2-OL - All solvents (e.g., Methanol, DCM) liquid_container->liquid_label liquid_label->end_point decon Decontaminate: Triple rinse with a suitable solvent (e.g., Acetone, Ethanol). glass_waste->decon rinsate Collect all rinsate as hazardous liquid waste. decon->rinsate clean_glass Dispose of clean, empty glassware in appropriate broken glass box. decon->clean_glass rinsate->liquid_container

Caption: Decision workflow for proper segregation and disposal of 6-Amino-8-methoxy-4-methylquinolin-2-OL waste.

Step-by-Step Disposal Protocol

A. Solid Waste Disposal:

  • Transfer: Carefully transfer any solid 6-Amino-8-methoxy-4-methylquinolin-2-OL, along with any contaminated items like weighing paper, gloves, or absorbent pads, directly into a designated hazardous solid waste container.[1] Avoid creating dust.[1][10]

  • Container: The container must be made of a compatible material, be in good condition, and have a secure, tightly fitting lid.[7][9]

  • Labeling: Immediately label the container with the words "HAZARDOUS WASTE." List all chemical constituents, including "6-Amino-8-methoxy-4-methylquinolin-2-OL."[7] Do not use abbreviations or chemical formulas.[7]

  • Closure: Keep the container closed at all times except when adding waste.[7]

B. Liquid Waste Disposal:

  • Segregation: Dedicate a specific hazardous liquid waste container for solutions containing 6-Amino-8-methoxy-4-methylquinolin-2-OL. Do not mix with incompatible waste streams (e.g., acids with bases, oxidizers with organics).[7]

  • Container: Use a compatible, leak-proof container with a screw-top cap. Do not overfill; leave at least 10% headspace for expansion.[11]

  • Labeling: Label the container "HAZARDOUS WASTE" and list all components by their full name with approximate percentages (e.g., Methanol 95%, Dichloromethane 4%, 6-Amino-8-methoxy-4-methylquinolin-2-OL 1%).[7]

  • Closure: Ensure the cap is tightly sealed after each addition. Never leave a funnel in the opening of the waste container.[7]

C. Decontamination of Glassware and Equipment:

  • Rinsing: Rinse contaminated glassware (flasks, beakers, etc.) three times with a suitable solvent (e.g., acetone or ethanol) to ensure removal of the compound.

  • Rinsate Collection: This is a critical step. The solvent used for rinsing is now considered hazardous waste. Collect all rinsate in the designated hazardous liquid waste container.[1]

  • Final Disposal: Once decontaminated, the glassware can be washed and reused or disposed of in the appropriate container for broken glass.

Spill Management

In the event of a spill, prioritize personnel safety.

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[12]

  • Protect: Don appropriate PPE, including a respirator if dust or aerosols are present.[1]

  • Contain: For solid spills, gently cover with an absorbent material to avoid raising dust, then sweep into a hazardous waste container.[12][13] For liquid spills, absorb with vermiculite, sand, or a commercial spill pad.

  • Clean: Decontaminate the spill area thoroughly. All materials used for cleanup must be disposed of as hazardous waste.[14]

Final Disposal and Compliance

The ultimate disposal of hazardous waste is strictly regulated. All filled and properly labeled waste containers must be transferred to your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[1][15] These facilities use high-temperature incineration or other approved methods to neutralize hazardous compounds in compliance with EPA and local regulations.[1][14][15] Never dispose of this chemical down the drain or in the regular trash.[2][15][16]

By adhering to these procedures, you uphold the principles of laboratory safety and environmental stewardship, ensuring that your valuable research does not come at the cost of safety or regulatory compliance.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. Source: US Environmental Protection Agency (EPA). [Link]

  • Hazardous Chemical Waste Management Guidelines. Source: Columbia University Research. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Source: Daniels Health. [Link]

  • Disposal of Chemicals in the Laboratory. Source: Environmental Marketing Services. [Link]

  • Safety Data Sheet: quinoline. Source: Chemos GmbH & Co.KG. [Link]

  • Laboratory Environmental Sample Disposal Information Document. Source: US Environmental Protection Agency (EPA). [Link]

  • Quinoline - Hazardous Substance Fact Sheet. Source: New Jersey Department of Health. [Link]

  • Safety Data Sheet: Quinoline. Source: PENTA. [Link]

  • Chemical Waste Disposal Guidelines. Source: Emory University, Department of Chemistry. [Link]

  • Material Safety Data Sheet: Quinoline. Source: ScienceLab.com. [Link]

  • 6-Aminoquinoline PubChem CID 11373. Source: National Institutes of Health (NIH). [Link]

  • Safety Data Sheet: 6-Amino-2-methylquinoline. Source: Thermo Fisher Scientific. [Link]

Sources

Handling

Personal protective equipment for handling 6-Amino-8-methoxy-4-methylquinolin-2-OL

Comprehensive Safety and Handling Guide for 6-Amino-8-methoxy-4-methylquinolin-2-OL As drug development professionals and analytical chemists, handling novel API intermediates like 6-Amino-8-methoxy-4-methylquinolin-2-OL...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide for 6-Amino-8-methoxy-4-methylquinolin-2-OL

As drug development professionals and analytical chemists, handling novel API intermediates like 6-Amino-8-methoxy-4-methylquinolin-2-OL (CAS: 100060-30-8)[1] requires a rigorous, mechanistic approach to laboratory safety. This compound features a substituted quinoline core with an exocyclic amino group, a methoxy ether, and a methyl group. While these functional groups make it a highly versatile building block for kinase inhibitors and fluorescent probes, they also impart specific toxicological profiles that dictate strict Personal Protective Equipment (PPE) and handling protocols.

This guide provides a self-validating, step-by-step operational framework to ensure absolute safety and compliance during the handling and disposal of this chemical.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

To establish a trustworthy safety protocol, we must first understand the causality behind the chemical's hazards based on its molecular structure:

  • The Quinoline Core: Unsubstituted and substituted quinolines are known hepatotoxins and suspected mutagens/carcinogens (H341, H350)[2][3]. They can undergo epoxidation by cytochrome P450 enzymes in the liver, forming reactive electrophiles capable of intercalating DNA.

  • The 6-Amino Group: Aromatic amines are notorious for skin sensitization and rapid percutaneous absorption. Upon systemic entry, they can be metabolized into hydroxylamines, leading to methemoglobinemia or direct cellular toxicity[4][5].

  • Lipophilicity (Methoxy & Methyl groups): These substitutions increase the molecule's lipophilicity (LogP), significantly enhancing its ability to penetrate the stratum corneum (the outer skin barrier) and cellular membranes. This makes stringent dermal protection paramount.

Table 1: Hazard Classification & Quantitative Thresholds (Extrapolated from Aminoquinoline Analogs)
Hazard CategoryGHS CodeSignal WordQuantitative Threshold / LD50 EstimateMechanistic Rationale
Acute Oral Toxicity Category 4 (H302)WarningLD50 (Oral, Rat): ~300 - 2000 mg/kgAmino group facilitates rapid gastrointestinal absorption[6].
Skin Irritation Category 2 (H315)WarningDraize Test (Rabbit): Moderate erythemaLipophilic methoxy/methyl groups enhance stratum corneum penetration[4].
Eye Irritation Category 2 (H319)WarningDraize Test (Rabbit): Corneal opacityDirect interaction of the basic amine with ocular mucosa[2].
Mutagenicity Category 2 (H341)WarningPositive Ames Test (Predicted)Quinoline core epoxidation by CYP450 leads to DNA intercalation[3].

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards outlined above, the following PPE specifications are mandatory for handling 6-Amino-8-methoxy-4-methylquinolin-2-OL.

Table 2: Required PPE Specifications
PPE CategorySpecification / MaterialQuantitative MetricJustification
Hand Protection Nitrile Rubber GlovesMin. Thickness: 0.11 mm (Splash) / 0.4 mm (Full contact)Prevents percutaneous absorption of aromatic amines. Latex is insufficient.
Eye Protection Chemical Safety GogglesANSI Z87.1 / EN 166 compliantProtects against micro-particulate dust and aerosolized solutions[4].
Body Protection Tyvek® Lab Coat or ApronPermeation breakthrough > 480 minsMitigates systemic exposure via accidental clothing contamination.
Respiratory N95 / P100 Particulate RespiratorFilter efficiency ≥ 99.97%Required outside fume hood to prevent inhalation of fine API dust[6].

Standard Operating Procedure (SOP): Safe Handling Workflow

Note: This protocol is designed as a self-validating system. By incorporating visual and gravimetric checks at each stage, the operator continuously verifies the integrity of the safety boundary.

Phase 1: Environmental Preparation & Gowning

  • Ventilation Verification: Ensure the Class II Type A2 Biological Safety Cabinet (BSC) or chemical fume hood is operational with a minimum face velocity of 100 feet per minute (fpm).

  • PPE Donning: Don standard laboratory attire (long pants, closed-toe shoes). Apply a chemically resistant lab coat. Don ANSI-approved safety goggles. Apply double-layered nitrile gloves (inner layer 0.11 mm, outer layer 0.4 mm).

Phase 2: Weighing and Transfer

  • Static Mitigation: 6-Amino-8-methoxy-4-methylquinolin-2-OL is typically a dry powder. Use an anti-static zero-stat gun or anti-static weighing boats to prevent the aerosolization of fine API dust.

  • Gravimetric Transfer: Using a micro-spatula, transfer the required mass into a pre-tared amber glass vial. Causality: Amber glass is used to prevent potential photo-degradation of the quinoline core.

  • Solubilization: In a fume hood, add the appropriate solvent (e.g., DMSO or DMF for lipophilic quinolines). Cap the vial securely before vortexing. Do not sonicate open containers, as this generates highly inhalable micro-aerosols.

Phase 3: De-gowning and Decontamination

  • Surface Decontamination: Wipe down the analytical balance and fume hood surface with a 10% bleach solution followed by 70% ethanol. Causality: Oxidizing agents (bleach) help degrade residual aromatic amines, while ethanol removes lipophilic residues.

  • PPE Doffing: Remove outer gloves using the "glove-in-glove" technique to ensure the contaminated exterior never touches bare skin. Dispose of as hazardous solid waste.

Spill Response & Disposal Plan

If a spill occurs, immediate containment is critical to prevent environmental release, as quinoline derivatives are highly toxic to aquatic life with long-lasting effects (H411)[2][6].

Step 1: Evacuation & Assessment If the spill is >50 mg or aerosolized outside a hood, evacuate the immediate area for 15 minutes to allow HVAC filtration to clear airborne particulates.

Step 2: Containment Cover a powder spill with damp absorbent paper (using water or a mild surfactant) to suppress dust. For liquid solutions, use an inert chemical absorbent (e.g., diatomaceous earth or sand). Do not use combustible absorbents like sawdust.

Step 3: Collection Sweep the absorbed material using a non-sparking tool into a sealable, chemically compatible hazardous waste container.

Step 4: Disposal Label the container strictly as "Toxic Solid Waste - Contains Substituted Aminoquinoline." Do not flush any residue down the sink. Incineration is the preferred method of disposal for quinoline derivatives to ensure the complete thermal destruction of the heterocyclic ring[4].

Emergency Spill Response Workflow

SpillResponse Start Spill Detected: 6-Amino-8-methoxy- 4-methylquinolin-2-OL Assess Assess Volume & Toxicity Risk Start->Assess Evacuate Evacuate & Ventilate (Fume Hood / Lab) Assess->Evacuate High Volume (>50 mL/g) PPE Don Emergency PPE (Respirator, Nitrile) Assess->PPE Low Volume (<50 mL/g) Evacuate->PPE Contain Contain with Inert Absorbent PPE->Contain Dispose Collect & Dispose (Hazardous Waste) Contain->Dispose

Fig 1. Emergency spill response and containment workflow for aminoquinolines.

References

  • MolCore. "122957-33-9 | 4-[N-(4-Cyanophenyl)amino]-3-nitropyridine | MolCore" (Catalog listing for CAS 100060-30-8). Molcore.com. 1

  • Penta Chemicals. "Quinoline - SAFETY DATA SHEET - PENTA". Pentachemicals.eu. 2

  • Fisher Scientific. "6-Aminoquinoline - SAFETY DATA SHEET". Fishersci.com. 4

  • Sigma-Aldrich. "SAFETY DATA SHEET - Sigma-Aldrich (Quinoline)". Sigmaaldrich.com.6

Sources

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